Tylvalosin-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C53H87NO19 |
|---|---|
Molecular Weight |
1051.3 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C53H87NO19/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3/b18-17+,28-22+/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-/m1/s1/i2D3,3D3,21D2,27D |
InChI Key |
KCJJINQANFZSAM-QURGQPIDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@@H]3[C@H]([C@@H](CC(=O)O[C@@H]([C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]3CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)CC)OC(=O)C)C)C)C |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Tylvalosin-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Tylvalosin-d9, a deuterated analog of the macrolide antibiotic Tylvalosin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of Tylvalosin, primarily used as an internal standard in pharmacokinetic and bioanalytical studies. The introduction of deuterium atoms allows for its differentiation from the unlabeled drug in mass spectrometry-based analyses, ensuring accurate quantification.
Chemical Identifiers
| Property | Value |
| Chemical Name | Tylvalosin isobutyl-d9 |
| Synonyms | Acetylisovaleryltylosin-d9 |
| Molecular Formula | C₅₃H₇₈D₉NO₁₉[1] |
| Molecular Weight | 1051.32 g/mol [1][2] |
| CAS Number | 63409-12-1 (non-labelled)[1][2] |
Physical Properties
| Property | Value |
| Physical State | White to off-white solid[2] |
| Melting Point | 125 °C (for Tylvalosin tartrate) |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, water, acetone, and chloroform. Slightly soluble in ethyl acetate and ether. Almost insoluble in hexane. |
| Purity | >95% (by HPLC) |
Mechanism of Action
Tylvalosin, and by extension this compound, is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting bacterial growth. This mechanism is effective against a range of Gram-positive bacteria, some Gram-negative bacteria, and Mycoplasma species.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following section details a validated experimental protocol for the quantification of Tylvalosin in plasma using Ultra-High Performance Liquid Chromatography with Ultraviolet (UHPLC-UV) detection. This method is crucial for pharmacokinetic studies.
Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer 500 µL of plasma to a microcentrifuge tube.
-
Add a known concentration of the internal standard (this compound).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and transfer it to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the UHPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | UHPLC system with UV detector |
| Column | C18 reversed-phase column |
| Mobile Phase | Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 50:50 v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| UV Detection Wavelength | 287 nm |
| Run Time | Approximately 10 minutes |
Method Validation
The analytical method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The linearity should be evaluated over a defined concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. The results should be within acceptable limits (typically ±15% for accuracy and a coefficient of variation ≤15% for precision).
-
Recovery: The extraction efficiency of the method is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of the analyte in plasma is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.
Caption: Workflow for this compound quantification.
Stability
Stability studies of Tylvalosin in plasma have shown that it is stable through multiple freeze-thaw cycles and can be stored at -40°C for extended periods without significant degradation. Stock solutions of Tylvalosin are also stable when stored at -40°C. These findings are critical for ensuring the integrity of samples during bioanalytical studies.
Conclusion
This technical guide provides essential chemical and physical data for this compound, along with a detailed experimental protocol for its quantification. The information presented herein is intended to support researchers and drug development professionals in their work with this important analytical standard. The provided diagrams offer a clear visualization of the compound's mechanism of action and the experimental workflow for its analysis.
References
An In-depth Technical Guide to the Anti-inflammatory Properties of Tylvalosin Tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tylvalosin tartrate, a third-generation macrolide antibiotic, is increasingly recognized for its potent anti-inflammatory and immunomodulatory activities, independent of its antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of Tylvalosin tartrate's anti-inflammatory properties, focusing on its molecular mechanisms of action. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of the signaling pathways involved. The information presented is intended to support further research and development of Tylvalosin tartrate as a potential therapeutic agent for inflammatory diseases.
Introduction
Tylvalosin, a derivative of tylosin, is a macrolide antibiotic primarily used in veterinary medicine to treat respiratory and enteric infections.[1][2] Beyond its bactericidal and bacteriostatic functions, which are achieved by binding to the 50S ribosomal subunit and inhibiting protein synthesis, Tylvalosin exhibits significant immunomodulatory and anti-inflammatory effects.[3][4] These properties have been observed in various in vitro and in vivo models, suggesting its potential for broader therapeutic applications. This guide delves into the core anti-inflammatory mechanisms of Tylvalosin tartrate, providing detailed data and experimental context for researchers and drug development professionals.
Molecular Mechanisms of Anti-inflammatory Action
Tylvalosin tartrate exerts its anti-inflammatory effects through multiple mechanisms, primarily centered on the inhibition of pro-inflammatory signaling pathways and the modulation of inflammatory mediators.
Suppression of the NF-κB Signaling Pathway
A cornerstone of Tylvalosin's anti-inflammatory action is its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][5] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), Tylvalosin has been shown to attenuate the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[5][6] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of various pro-inflammatory genes.[5][7]
Reduction of Pro-inflammatory Cytokines and Mediators
Tylvalosin tartrate has been demonstrated to significantly decrease the production and secretion of several key pro-inflammatory cytokines in a dose-dependent manner. In vitro studies using LPS-stimulated RAW 264.7 macrophages have shown a marked reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-8 (IL-8).[5][8] Furthermore, Tylvalosin inhibits the production of other inflammatory mediators, including Prostaglandin E2 (PGE2) and Nitric Oxide (NO).[5][9]
Modulation of Inflammatory Lipid Mediators
Tylvalosin tartrate also influences the balance of lipid mediators involved in the inflammatory process. It has been shown to inhibit the production of the potent pro-inflammatory leukotriene, LTB4, in calcium ionophore-activated porcine neutrophils.[1][2] Concurrently, Tylvalosin promotes the release of pro-resolving lipid mediators, specifically Lipoxin A4 (LXA4) and Resolvin D1 (RvD1), which are crucial for the active resolution of inflammation.[1][3]
Induction of Apoptosis and Efferocytosis
Another significant anti-inflammatory mechanism of Tylvalosin is the induction of apoptosis (programmed cell death) in inflammatory cells such as neutrophils and macrophages.[1][2] By promoting apoptosis, Tylvalosin helps to limit the lifespan of these cells at sites of inflammation, thereby reducing the release of damaging cellular contents. Importantly, this pro-apoptotic effect is coupled with the promotion of efferocytosis, the non-phlogistic clearance of apoptotic cells by phagocytes.[1][2] This process is critical for preventing secondary necrosis and resolving inflammation.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of Tylvalosin tartrate.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines and Mediators by Tylvalosin in LPS-Stimulated RAW 264.7 Macrophages [5]
| Mediator | Tylvalosin Concentration (µg/mL) | Inhibition (%) |
| TNF-α | 1 | ~25% |
| 5 | ~50% | |
| 10 | ~75% | |
| IL-6 | 1 | ~20% |
| 5 | ~45% | |
| 10 | ~70% | |
| IL-1β | 1 | ~30% |
| 5 | ~60% | |
| 10 | ~80% | |
| PGE2 | 1 | ~25% |
| 5 | ~55% | |
| 10 | ~75% | |
| NO | 1 | ~15% |
| 5 | ~40% | |
| 10 | ~65% |
Table 2: In Vivo Effects of Tylvalosin on Pro-inflammatory Cytokines in Bronchoalveolar Lavage Fluid (BALF) of LPS-Treated Mice [5]
| Cytokine | Tylvalosin Dosage (mg/kg) | Reduction in BALF (%) |
| TNF-α | 50 | ~40% |
| 100 | ~60% | |
| IL-6 | 50 | ~35% |
| 100 | ~55% | |
| IL-1β | 50 | ~45% |
| 100 | ~65% |
Table 3: Effect of Tylvalosin on Apoptosis in Porcine Neutrophils and Macrophages [1][2]
| Cell Type | Tylvalosin Concentration (µg/mL) | Time (hours) | Increase in Apoptosis (Fold Change vs. Control) |
| Neutrophils | 10 | 1 | ~2.5 |
| Macrophages | 10 | 12 | ~2.0 |
| 10 | 24 | ~3.0 |
Experimental Protocols
In Vitro Inhibition of Pro-inflammatory Cytokines in RAW 264.7 Macrophages[5]
-
Cell Culture: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells were seeded in 24-well plates and pre-treated with various concentrations of Tylvalosin tartrate (0.5, 1, 5, 10 µg/mL) for 1 hour.
-
Stimulation: Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 18 hours.
-
Cytokine Measurement: The concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Measurement: The production of NO was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
In Vivo Acute Lung Injury Model in Mice[5]
-
Animals: Male ICR mice (6-8 weeks old) were used for the study.
-
Treatment: Mice were administered Tylvalosin tartrate (25, 50, and 100 mg/kg) via intragastric gavage.
-
Induction of Lung Injury: Two hours after Tylvalosin administration, acute lung injury was induced by intraperitoneal injection of LPS (15 mg/kg).
-
Sample Collection: At 4 and 24 hours post-LPS challenge, mice were euthanized, and bronchoalveolar lavage fluid (BALF) was collected by lavaging the lungs with PBS.
-
Cytokine Analysis: The levels of TNF-α, IL-6, and IL-1β in the BALF were measured by ELISA.
Apoptosis Assay in Porcine Leukocytes[1][2]
-
Cell Isolation: Neutrophils and monocyte-derived macrophages were isolated from fresh blood samples of 12- to 22-week-old pigs.
-
Treatment: Isolated cells were incubated with vehicle (control) or Tylvalosin (0.1, 1.0, or 10 µg/mL) for various time points (0.5 to 24 hours).
-
Apoptosis Detection: Apoptosis was assessed using multiple methods:
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was used to detect DNA fragmentation, a hallmark of apoptosis.
-
Caspase-3 Activity: Activation of caspase-3, a key executioner caspase in apoptosis, was measured.
-
Cell Death ELISA: A quantitative enzyme-linked immunosorbent assay was used to measure cytosolic mono- and oligo-nucleosomes released during apoptosis.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Tylvalosin's inhibition of the NF-κB signaling pathway.
Caption: Workflow for assessing Tylvalosin's anti-inflammatory effects.
Conclusion and Future Directions
Tylvalosin tartrate demonstrates multifaceted anti-inflammatory properties that extend beyond its antimicrobial activity. Its ability to suppress the NF-κB pathway, reduce pro-inflammatory cytokine and mediator production, modulate lipid mediator profiles, and induce apoptosis in inflammatory cells highlights its potential as a therapeutic agent for a range of inflammatory conditions. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research.
Further investigations are warranted to fully elucidate the molecular targets of Tylvalosin within the inflammatory cascade and to explore its efficacy in various preclinical models of inflammatory diseases. The development of novel formulations and delivery systems could also enhance its therapeutic potential. For drug development professionals, Tylvalosin tartrate represents a promising candidate for repositioning as an anti-inflammatory drug, with a well-established safety profile in veterinary medicine.
References
- 1. Frontiers | Anti-Inflammatory Benefits of Antibiotics: Tylvalosin Induces Apoptosis of Porcine Neutrophils and Macrophages, Promotes Efferocytosis, and Inhibits Pro-Inflammatory CXCL-8, IL1α, and LTB4 Production, While Inducing the Release of Pro-Resolving Lipoxin A4 and Resolvin D1 [frontiersin.org]
- 2. Anti-Inflammatory Benefits of Antibiotics: Tylvalosin Induces Apoptosis of Porcine Neutrophils and Macrophages, Promotes Efferocytosis, and Inhibits Pro-Inflammatory CXCL-8, IL1α, and LTB4 Production, While Inducing the Release of Pro-Resolving Lipoxin A4 and Resolvin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Tylvalosin - Wikipedia [en.wikipedia.org]
- 5. Tylvalosin exhibits anti-inflammatory property and attenuates acute lung injury in different models possibly through suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Tylvalosin Tartrate Improves the Health Status of Swine Herds during Immunization with Porcine Reproductive and Respiratory Syndrome Virus-Inactivated Vaccine [mdpi.com]
- 9. researchgate.net [researchgate.net]
Tylvalosin-d9: A Technical Guide to Structural Elucidation and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation and isotopic purity assessment of Tylvalosin-d9, a deuterated analog of the macrolide antibiotic Tylvalosin. This document details the analytical methodologies and data interpretation crucial for the characterization of this stable isotope-labeled compound, which is invaluable in pharmacokinetic and metabolic studies.
Introduction to Tylvalosin and its Deuterated Analog
Tylvalosin is a macrolide antibiotic used in veterinary medicine to treat respiratory and enteric infections in swine and poultry.[1] It is a derivative of tylosin, produced by the fermentation of Streptomyces thermotolerans.[2] The chemical structure of Tylvalosin (C₅₃H₈₇NO₁₉) features a 16-membered lactone ring, characteristic of this antibiotic class.[3]
This compound (C₅₃H₇₈D₉NO₁₉) is a stable isotope-labeled version of Tylvalosin, where nine hydrogen atoms on the isovaleryl group have been replaced with deuterium.[4] This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, as it is chemically identical to the parent compound but easily distinguishable by its mass.
Structural Elucidation of this compound
The confirmation of the chemical structure of this compound and the precise location of the deuterium labels are critical for its use as an analytical standard. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the position of deuterium labeling. In this compound, the nine deuterium atoms replace the protons on the isovaleryl moiety. This results in the disappearance of the corresponding signals in the ¹H NMR spectrum compared to the spectrum of unlabeled Tylvalosin.
Table 1: Hypothetical ¹H NMR Spectral Data Comparison of Tylvalosin and this compound (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Tylvalosin) | Expected Observation in this compound |
| ~2.20 | m | 1H | CH of isovaleryl group | Signal absent |
| ~0.95 | d | 6H | (CH₃)₂ of isovaleryl group | Signal absent |
| ~1.90 | m | 2H | CH₂ of isovaleryl group | Signal absent |
| ... | ... | ... | Other Tylvalosin protons | Signals present |
2.1.2. ¹³C NMR Spectroscopy
While ¹³C NMR is used to confirm the carbon skeleton of the molecule, the deuterium substitution on the isovaleryl group will cause a characteristic change in the signals of the deuterated carbons. These carbons will exhibit a triplet multiplicity due to coupling with deuterium (I=1) and a significant decrease in signal intensity.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of this compound and for providing information about its fragmentation pattern, which can further confirm the location of the deuterium labels.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Calculated Exact Mass [M+H]⁺ | 1051.6499 |
| Measured Exact Mass [M+H]⁺ | 1051.6502 |
| Mass Error (ppm) | 0.3 |
2.2.1. Tandem Mass Spectrometry (MS/MS)
MS/MS analysis of the [M+H]⁺ ion of this compound will show a characteristic fragmentation pattern. The fragment ions containing the isovaleryl group will exhibit a mass shift of +9 Da compared to the corresponding fragments of unlabeled Tylvalosin, confirming the location of the deuterium labels.
Isotopic Purity Assessment
The isotopic purity of this compound is a critical parameter that determines its suitability as an internal standard. It is typically determined by liquid chromatography-mass spectrometry (LC-MS).[5][6][7]
LC-MS Methodology
A validated LC-MS method is used to separate this compound from any unlabeled Tylvalosin (d0) and other isotopic variants. The relative peak areas of the different isotopic species in the mass spectrum are used to calculate the isotopic purity.
Table 3: Hypothetical Isotopic Purity Data for a Batch of this compound
| Isotopic Species | Measured Abundance (%) |
| d9 | 98.8 |
| d8 | 0.9 |
| d7 | 0.2 |
| d0 (unlabeled) | <0.1 |
| Isotopic Purity (d9) | 98.8% |
Experimental Protocols
Protocol for Structural Elucidation by NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Spectrometer: 500 MHz NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 5 s.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz NMR spectrometer.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 s.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Protocol for Isotopic Purity Determination by LC-MS
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to 1 µg/mL with the mobile phase.
-
LC-MS System:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: ESI positive mode.
-
-
Data Acquisition: Acquire full scan mass spectra over a mass range of m/z 100-1200.
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of this compound (m/z 1051.65) and any potential unlabeled Tylvalosin (d0, m/z 1042.59) and other isotopic variants.
-
Integrate the peak areas for each isotopic species.
-
Calculate the isotopic purity as the percentage of the d9 peak area relative to the sum of all isotopic peak areas.
-
Visualizations
References
- 1. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. Tylvalosin | C53H87NO19 | CID 6441094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
In Vitro Activity of Tylvalosin Against Key Veterinary Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylvalosin, a macrolide antibiotic, is a significant therapeutic agent in veterinary medicine, demonstrating potent activity against a range of economically important pathogens.[1][2] This technical guide provides an in-depth overview of the in vitro activity of tylvalosin, presenting key quantitative data, detailed experimental protocols, and a visualization of its mechanism of action. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial resistance monitoring.
Tylvalosin exerts its bacteriostatic effect by inhibiting protein synthesis through reversible binding to the 50S ribosomal subunit of susceptible bacteria.[3][4][5] This mechanism of action is particularly effective against Mycoplasma species, various Gram-positive organisms, and some Gram-negative bacteria.[4][5][6] This guide will focus on its efficacy against prominent veterinary pathogens including Mycoplasma spp., Brachyspira hyodysenteriae, Clostridium perfringens, Pasteurella multocida, and Ornithobacterium rhinotracheale.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values of tylvalosin against key veterinary pathogens, compiled from various studies. These values, particularly the MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of isolates, respectively), are crucial for understanding the potency of tylvalosin and for monitoring trends in antimicrobial susceptibility.
Table 1: In Vitro Activity of Tylvalosin Against Mycoplasma Species
| Pathogen | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Mycoplasma hyopneumoniae | 20 (Spanish field isolates) | 0.016 | 0.06 | Not Reported | [7][8] |
| Mycoplasma gallisepticum | 5 (Thai isolates) | Not Reported | Not Reported | 0.0488 | [9] |
| Mycoplasma synoviae | 10 (Thai isolates) | Not Reported | Not Reported | 0.0488 | [9] |
| Mycoplasma gallisepticum | Not Specified | Not Reported | Not Reported | 0.007 - 0.25 | [4] |
| Mycoplasma gallisepticum and Mycoplasma synoviae | Not Specified | Not Reported | Not Reported | 0.015 - 0.03 | [10] |
Table 2: In Vitro Activity of Tylvalosin Against Brachyspira hyodysenteriae
| Region/Country | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Switzerland | 30 | 4 | 8 | ≤0.25 - 8 | [11] |
| Brazil | 22 | Not Reported | 32 | Not Reported | [12] |
| Czech Republic | Not Specified | Not Reported | Not Reported | Moderate increase observed | [13] |
Table 3: In Vitro Activity of Tylvalosin Against Other Key Veterinary Pathogens
| Pathogen | Host | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Clostridium perfringens | Broilers | Not Specified | Not Reported | Not Reported | Not Reported | [14] |
| Pasteurella multocida | Swine | Not Specified | Not Reported | Not Reported | Not Reported | [15][16] |
| Ornithobacterium rhinotracheale | Poultry | Not Specified | Not Reported | Not Reported | Not Reported | [17][18][19] |
Experimental Protocols
The determination of MIC values is performed using standardized methods to ensure reproducibility and comparability of data. The most common method cited for veterinary pathogens is broth microdilution, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[20][21][22][23][24]
Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)
This protocol outlines the general steps for determining the MIC of tylvalosin against veterinary bacterial pathogens. Specific growth media and incubation conditions may vary depending on the fastidious nature of the organism (e.g., Mycoplasma spp., Brachyspira spp.).[22]
1. Preparation of Antimicrobial Stock Solution:
-
A stock solution of tylvalosin is prepared at a high concentration in a suitable solvent.
-
Serial two-fold dilutions are then made to achieve the desired concentration range for testing.
2. Inoculum Preparation:
-
The bacterial isolate to be tested is grown on an appropriate agar medium to obtain a pure culture.
-
Several colonies are suspended in a sterile broth to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for many bacteria.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Microtiter Plate Inoculation:
-
96-well microtiter plates are used. Each well contains a specific concentration of tylvalosin in a suitable broth medium.
-
A growth control well (broth without antibiotic) and a sterility control well (broth only) are included.
-
The prepared bacterial inoculum is added to each well (except the sterility control).
4. Incubation:
-
The inoculated plates are incubated under appropriate atmospheric conditions (e.g., aerobic, microaerophilic, or anaerobic) and temperature for a specified period (typically 18-24 hours for most bacteria, but can be longer for slow-growing organisms like Mycoplasma).
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of tylvalosin that completely inhibits visible growth of the bacteria. This is observed as the absence of turbidity in the well.
-
For some organisms like Mycoplasma, which do not produce significant turbidity, a colorimetric indicator is used to assess metabolic activity and growth.[25]
Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tylvalosin, like other macrolide antibiotics, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S subunit of the ribosome, interfering with the elongation of the polypeptide chain.[3][4][5] This ultimately halts protein production, leading to the inhibition of bacterial growth.
Caption: Tylvalosin binds to the 50S ribosomal subunit, inhibiting protein synthesis.
Experimental Workflow: MIC Determination via Broth Microdilution
The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tylvalosin - Wikipedia [en.wikipedia.org]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Tylvalosin Aganist Mycoplasma Gallisepticum in Broilers and its Effect on Performance, Hematological and Biochemical Parameters [jcvr.journals.ekb.eg]
- 7. In vitro activity of tylvalosin against Spanish field strains of Mycoplasma hyopneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. mdpi.com [mdpi.com]
- 11. sat.gstsvs.ch [sat.gstsvs.ch]
- 12. scielo.br [scielo.br]
- 13. scispace.com [scispace.com]
- 14. Efficacy of low-dose tylvalosin for the control of clostridiosis in broilers and its effect on productive parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the clinical efficacy of a water soluble formulation of tylvalosin in the control of enzootic pneumonia associated with Mycoplasma hyopneumoniae and Pasteurella multocida in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. avinews.com [avinews.com]
- 18. Tylvalosin 5% – AGP alternatives,Anticoccidials,Antibiotic substitutes—Phiphar healthcare limited [phiphar.com]
- 19. Tylvax [tylvax.com]
- 20. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 21. wormsandgermsblog.com [wormsandgermsblog.com]
- 22. VET06 | Methods for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria Isolated From Animals [clsi.org]
- 23. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. uoguelph.ca [uoguelph.ca]
- 25. Assessing antibiotic resistance in Mycoplasma species | Agriinsight Publications | Insight for the Agricultural Industry [agriinsightpublications.com]
The Pharmacological Profile of Deuterated Tylvalosin: A Prospective Technical Guide
Disclaimer: As of late 2025, there is no publicly available scientific literature or clinical data on a deuterated form of Tylvalosin. Consequently, this document provides a prospective analysis based on the known pharmacological profile of Tylvalosin and the established principles of drug deuteration. The information presented herein regarding deuterated Tylvalosin is predictive and intended for research and drug development professionals.
Introduction
Tylvalosin is a third-generation macrolide antibiotic approved for veterinary use, demonstrating a broad spectrum of activity against Gram-positive and some Gram-negative bacteria, as well as Mycoplasma species.[1][2] It is a derivative of tylosin and exerts its bacteriostatic effect by inhibiting protein synthesis.[3] In the continuous effort to enhance the therapeutic properties of existing drugs, deuterium substitution has emerged as a promising strategy. The replacement of hydrogen with its stable isotope, deuterium, can significantly alter the metabolic fate of a drug, often leading to an improved pharmacokinetic profile. This "deuterium switch" can result in a longer half-life, increased bioavailability, and a more favorable safety profile by reducing the formation of toxic metabolites.[4][5]
This technical guide will first detail the established pharmacological profile of Tylvalosin. Subsequently, it will explore the potential pharmacological profile of a deuterated version of Tylvalosin, focusing on predicted improvements in metabolic stability and pharmacokinetics. This guide also outlines the necessary experimental protocols to validate these predictions and provides visualizations of key pathways and workflows.
Pharmacological Profile of Tylvalosin
Pharmacodynamics
Tylvalosin, like other macrolide antibiotics, inhibits bacterial protein synthesis by reversibly binding to the 50S ribosomal subunit.[3] This binding action interferes with the translocation step of peptide chain elongation, ultimately halting bacterial growth.[3] Beyond its antimicrobial effects, Tylvalosin has also been shown to possess anti-inflammatory and immunomodulatory properties.[6][7]
Pharmacokinetics
The pharmacokinetic profile of Tylvalosin has been studied in several target animal species. A summary of key parameters is presented in the table below.
| Parameter | Species | Dose | Route | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Tylvalosin | Broiler Chickens | 25 mg/kg | Oral | ~3 | 0.287 | ~1.06 | 3.04 | [8] |
| Tylvalosin | Broiler Turkeys | 25 mg/kg | Oral | 2.0 | 1.08 | 5.71 | 53.3 | [9] |
| Tylvalosin | Swine | 5 mg/kg | Oral Gavage | 2.0 | 0.031 | - | - | [10] |
Table 1: Summary of Published Pharmacokinetic Parameters for Tylvalosin in Various Species.
Metabolism
Tylvalosin is known to be metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP3A4 being a key enzyme in macrolide metabolism.[1][8] The major metabolite of Tylvalosin is 3-O-acetyltylosin, which also possesses microbiological activity.[10]
Predicted Pharmacological Profile of Deuterated Tylvalosin
The primary rationale for developing a deuterated version of Tylvalosin is to improve its metabolic stability, thereby enhancing its pharmacokinetic properties.
Identification of Metabolic "Soft Spots" and Rationale for Deuteration
The parts of a molecule most susceptible to enzymatic degradation are often referred to as "metabolic soft spots." For macrolides like Tylvalosin, these are typically sites of oxidative metabolism by CYP enzymes.[11][12] Deuteration at these positions can slow down the rate of metabolic breakdown due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and more difficult to break than a carbon-hydrogen (C-H) bond.[5]
Potential sites for deuteration on the Tylvalosin molecule that are likely to be metabolized by CYP3A4 include:
-
N-demethylation sites: The dimethylamino group on the mycaminose sugar is a common site of oxidative metabolism for macrolides.[11]
-
Hydroxylation sites: Various positions on the lactone ring and its side chains are susceptible to hydroxylation.
By strategically replacing hydrogen with deuterium at these "soft spots," the rate of metabolism of Tylvalosin could be significantly reduced.
Predicted Pharmacokinetic Profile
A successful deuteration strategy for Tylvalosin would be expected to yield the following improvements in its pharmacokinetic profile:
-
Increased Half-Life (t1/2): Slower metabolism would lead to a longer elimination half-life, meaning the drug would remain at therapeutic concentrations in the body for a longer period.
-
Increased Bioavailability: Reduced first-pass metabolism in the liver could lead to a higher proportion of the orally administered dose reaching systemic circulation.
-
Reduced Clearance: A lower rate of metabolic breakdown would result in a decreased clearance rate of the drug from the body.
-
Potentially Lower and Less Frequent Dosing: An improved pharmacokinetic profile could allow for smaller doses to be administered less frequently, improving convenience and potentially reducing side effects.
The table below presents a hypothetical comparison of the pharmacokinetic parameters of Tylvalosin and a predicted deuterated version.
| Parameter | Tylvalosin (Known) | Deuterated Tylvalosin (Predicted) | Predicted Change |
| t1/2 (h) | 1.06 - 5.71 | 1.5 - 8.0 | Increased |
| Bioavailability (%) | 3.04 - 53.3 | 10 - 70 | Increased |
| Clearance | Variable | Lower | Decreased |
Table 2: Predicted Pharmacokinetic Profile of Deuterated Tylvalosin Compared to Tylvalosin.
Experimental Protocols
To validate the predicted pharmacological profile of a deuterated Tylvalosin, a series of in vitro and in vivo studies would be required.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of deuterated Tylvalosin and non-deuterated Tylvalosin in liver microsomes.
Methodology:
-
Incubate deuterated Tylvalosin and non-deuterated Tylvalosin separately with liver microsomes (e.g., human, porcine, avian) and an NADPH-generating system.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the concentration of the parent drug remaining at each time point using a validated LC-MS/MS method.
-
Calculate the in vitro half-life and intrinsic clearance for both compounds.
Pharmacokinetic Study in Target Animal Species
Objective: To determine and compare the pharmacokinetic profiles of deuterated Tylvalosin and non-deuterated Tylvalosin following oral and intravenous administration in a target species (e.g., swine or poultry).
Methodology:
-
Administer a single dose of either deuterated or non-deuterated Tylvalosin to two groups of animals via both intravenous and oral routes in a crossover design.
-
Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store frozen until analysis.
-
Quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.
-
Perform non-compartmental pharmacokinetic analysis to determine key parameters such as Cmax, Tmax, AUC, t1/2, clearance, and bioavailability.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of Tylvalosin at the bacterial 50S ribosomal subunit.
Caption: Proposed experimental workflow for the development of deuterated Tylvalosin.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Metabolism of Macrolides [ouci.dntb.gov.ua]
- 3. ec.europa.eu [ec.europa.eu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Benefits of Antibiotics: Tylvalosin Induces Apoptosis of Porcine Neutrophils and Macrophages, Promotes Efferocytosis, and Inhibits Pro-Inflammatory CXCL-8, IL1α, and LTB4 Production, While Inducing the Release of Pro-Resolving Lipoxin A4 and Resolvin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concentrations of tylvalosin and 3-O-acetyltylosin attained in the synovial fluid of swine after administration by oral gavage at 50 and 5 mg/kg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic drug interactions of macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of macrolide antibiotics on drug metabolism in rats and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Use of Tylvalosin-d9 in Research
This guide provides an in-depth overview of the core principles for utilizing Tylvalosin-d9 in a research setting. It is intended for researchers, scientists, and professionals in drug development who are engaged in pharmacokinetic, bioanalytical, and efficacy studies involving the macrolide antibiotic Tylvalosin.
Introduction: The Role of this compound
Tylvalosin is a third-generation, 16-membered macrolide antibiotic used in veterinary medicine to treat respiratory and enteric bacterial infections, particularly in swine and poultry.[1][2][3] Its efficacy is attributed to its ability to inhibit bacterial protein synthesis.[3][4][5][6]
In research, particularly in quantitative bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is critical for achieving accuracy and precision. This compound , a deuterated analog of Tylvalosin, serves as an ideal internal standard for this purpose. Its chemical properties are nearly identical to Tylvalosin, ensuring it behaves similarly during sample extraction, processing, and chromatographic separation. However, its increased mass (due to the nine deuterium atoms) allows it to be distinguished from the unlabeled Tylvalosin by a mass spectrometer. The fundamental principle of using this compound is to enable precise quantification of Tylvalosin in complex biological matrices like plasma.
Core Principle 1: Mechanism of Action of Tylvalosin
Understanding the mechanism of action of Tylvalosin is fundamental to designing relevant research studies. Like other macrolides, Tylvalosin is primarily bacteriostatic and functions by targeting bacterial ribosomes.
-
Targeting the Ribosome: Tylvalosin reversibly binds to the 50S subunit of the bacterial ribosome.[4][5][6]
-
Inhibition of Protein Synthesis: This binding interferes with the translocation step of protein synthesis, preventing the peptide chain from elongating.[4][6]
-
Bacteriostatic Effect: By halting protein production, Tylvalosin inhibits bacterial growth and replication.
-
Immunomodulatory Effects: Beyond its antimicrobial properties, Tylvalosin has demonstrated anti-inflammatory and immunomodulatory effects, such as inducing apoptosis in neutrophils and macrophages and promoting the resolution of inflammation.[7][8][9][10]
Core Principle 2: Application in Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. In such studies involving Tylvalosin, this compound is critical for the accurate measurement of drug concentrations in biological samples over time.
A typical experimental workflow for a veterinary PK study is outlined below.
The following tables summarize quantitative data from cited pharmacokinetic studies of Tylvalosin.
Table 1: Tylvalosin Dosage in Experimental Studies
| Target Species | Administration Route | Dose (mg/kg b.w.) | Study Duration | Reference |
|---|---|---|---|---|
| Broiler Turkeys | Intravenous (IV) | 25 | Single Dose | [11] |
| Broiler Turkeys | Peroral (PO) | 25 | Single Dose | [11] |
| Broiler Chickens | Intravenous (IV) | 5, 10, 25 | Single Dose | [3][12] |
| Broiler Chickens | Oral | 5, 10, 25 | Single Dose | [3][12] |
| Pigs | In Drinking Water | 5 | 5 consecutive days | [4][10] |
| Pigs | In-Feed | 4.25 | 10 consecutive days |[6][10] |
Table 2: Key Pharmacokinetic Parameters of Tylvalosin in Poultry
| Parameter | Broiler Turkeys (25 mg/kg IV) | Broiler Chickens (25 mg/kg IV) | Broiler Chickens (25 mg/kg Oral) | Reference |
|---|---|---|---|---|
| Distribution Half-life (t½α) | 0.382 h | ~0.12-0.13 h | N/A | [3][11] |
| Elimination Half-life (t½β) | 5.71 h | 0.63 h | N/A | [3][11] |
| Absolute Bioavailability | N/A | N/A | 3.04% | [3] |
| Initial Plasma Conc. (C₀) | N/A | 25.44 ± 7.43 µg/mL | N/A |[12] |
Core Principle 3: Bioanalytical Quantification
Accurate quantification of Tylvalosin in biological matrices is the primary application of this compound. The process involves sample preparation followed by instrumental analysis, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a detector.
The workflow below details a common procedure for extracting Tylvalosin from plasma samples prior to analysis. This compound is added at the beginning to account for any analyte loss during the process.
The following table summarizes key performance parameters for validated methods of Tylvalosin quantification.
Table 3: Tylvalosin Bioanalytical Method Parameters
| Parameter | HPLC-UV (Pig Plasma) | HPLC-UV (Turkey Plasma) | UPLC-MS/MS (Chicken Plasma) | Reference |
|---|---|---|---|---|
| Wavelength (UV) | 220 nm | 289 nm | N/A | [1][11] |
| Calibration Range | 0.1 - 5 µg/mL | 0.019 - 20 µg/mL | 1 - 1000 ng/mL | [2][11][12][13] |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.039 µg/mL | N/A | [2][11] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.1 µg/mL | 1 ng/mL | [2][11][12] |
| Recovery (%) | 89.66 - 96.92% | 87.2% | N/A | [1][2][11][13] |
| Internal Standard (IS) | Enrofloxacin | Roxithromycin | this compound (inferred) |[1][11][13] |
Detailed Experimental Protocols
This section provides detailed methodologies based on published research.
-
Animal Model: Healthy broiler turkeys, acclimatized for two weeks in a controlled environment (22 ± 1°C, 60 ± 10% humidity, 12h light/dark cycle). Animals are fed a drug-free ration.
-
Study Design: A crossover design with a 3-week washout period between routes of administration.
-
Drug Administration:
-
Intravenous (IV): A single dose of 25 mg/kg bodyweight is administered into the right brachial vein.
-
Oral (PO): A single dose of 25 mg/kg bodyweight is administered directly into the crop using oral gavage.
-
-
Blood Sampling:
-
Blood samples (1 mL each) are collected from the left brachial vein using an IV cannula.
-
Collection occurs at specified time points: pre-dose (0), and 0.083, 0.167, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
-
Sample Processing:
-
Blood is centrifuged at 1,600 g for 10 minutes.
-
Plasma is aspirated and stored at -20°C until analysis.
-
-
Standard Preparation: Prepare Tylvalosin standard solutions ranging from 0.019 to 20 µg/mL. Prepare an internal standard (IS) solution (e.g., Roxithromycin at 1 µg/mL).
-
Sample Preparation:
-
To 500 µL of plasma sample (or standard/QC), add the internal standard.
-
Add 400 µL of acetonitrile containing 0.1% formic acid.
-
Vortex for 10 seconds.
-
Centrifuge at 20,000 g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness in a water bath at 35°C.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Agilent TC-C18 (5 μm, 4.6 × 250 mm).
-
Column Temperature: 25°C.
-
Flow Rate: 1 mL/min.
-
Detector Wavelength: 289 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Construct a standard curve by plotting the peak area ratio (Tylvalosin/IS) against concentration. Calculate the concentration in unknown samples using the linear regression of the standard curve.
-
Cell Isolation: Isolate neutrophils and monocyte-derived macrophages from fresh blood samples (e.g., from healthy pigs).
-
Cell Culture and Treatment:
-
Incubate isolated cells (e.g., 6 x 10⁶ neutrophils) in appropriate medium (HBSS or IMDM with 10% HI-FBS).
-
Treat cells with vehicle control or Tylvalosin at various concentrations (e.g., 0.1, 1.0, or 10 µg/mL) for specified time points (0.5–24 h) at 37°C and 5% CO₂.
-
Use a positive control for apoptosis, such as staurosporine (1 µM).
-
-
Apoptosis Assay (Cell Death ELISA):
-
After incubation, lyse the cells and centrifuge to separate cytoplasmic and nuclear fractions.
-
Use the cytoplasmic fraction (containing histone-associated DNA fragments) in a sandwich ELISA assay.
-
Quantify the amount of nucleosomes in the cytoplasm as a measure of apoptosis.
-
-
Cytokine/Lipid Mediator Analysis:
-
For cytokine analysis, stimulate macrophages with lipopolysaccharide (LPS) in the presence or absence of Tylvalosin.
-
For lipid mediator analysis, stimulate neutrophils with a Ca²⁺ ionophore.
-
Collect cell supernatants and measure the concentration of pro-inflammatory (e.g., CXCL-8, LTB₄) and pro-resolving (e.g., Lipoxin A₄) mediators using specific ELISA kits.
-
References
- 1. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultr… [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Tylvalosin - Wikipedia [en.wikipedia.org]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Frontiers | Anti-Inflammatory Benefits of Antibiotics: Tylvalosin Induces Apoptosis of Porcine Neutrophils and Macrophages, Promotes Efferocytosis, and Inhibits Pro-Inflammatory CXCL-8, IL1α, and LTB4 Production, While Inducing the Release of Pro-Resolving Lipoxin A4 and Resolvin D1 [frontiersin.org]
- 8. Anti-Inflammatory Benefits of Antibiotics: Tylvalosin Induces Apoptosis of Porcine Neutrophils and Macrophages, Promotes Efferocytosis, and Inhibits Pro-Inflammatory CXCL-8, IL1α, and LTB4 Production, While Inducing the Release of Pro-Resolving Lipoxin A4 and Resolvin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ec.europa.eu [ec.europa.eu]
- 11. Frontiers | Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration [frontiersin.org]
- 12. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Tylvalosin in Swine Plasma by LC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tylvalosin in swine plasma. The use of a stable isotope-labeled internal standard, Tylvalosin-d9, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The protocol described herein is ideal for pharmacokinetic studies, residue analysis, and other applications requiring reliable determination of Tylvalosin concentrations in a complex biological matrix.
Introduction
Tylvalosin is a third-generation macrolide antibiotic exclusively developed for veterinary use.[1] It is effective against a range of Gram-positive bacteria, some Gram-negative bacteria, and Mycoplasma species.[2] Tylvalosin is primarily used in swine and poultry to treat and control respiratory and enteric diseases.[1] Accurate measurement of Tylvalosin concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, ensuring optimal dosing regimens and monitoring for potential residues. This document provides a detailed protocol for the quantitative analysis of Tylvalosin in swine plasma using LC-MS/MS with this compound as the internal standard (IS). While a specific published method detailing the use of this compound was not identified, this protocol is based on established principles of bioanalytical method development for macrolide antibiotics.
Experimental Protocols
Materials and Reagents
-
Tylvalosin reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank swine plasma
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient delivery
-
Autosampler
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method is employed for the extraction of Tylvalosin and this compound from swine plasma. This procedure is adapted from a validated HPLC-UV method for Tylvalosin in pig plasma.[1]
-
Allow all samples and standards to thaw to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of swine plasma (blank, standard, or unknown sample).
-
Spike 20 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL) into each tube, except for blank matrix samples.
-
Vortex briefly to mix.
-
Add 600 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 min, hold at 95% B for 2 min, return to 20% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Tylvalosin | 1042.6 | 174.1 | 100 | 35 |
| Tylvalosin (Quantifier) | 1042.6 | 869.5 | 100 | 25 |
| This compound (IS) | 1051.6 | 174.1 | 100 | 35 |
Note: The precursor and product ions for Tylvalosin and this compound are proposed based on the structure of Tylvalosin and common fragmentation patterns of macrolides. These should be confirmed by infusion and optimization on the specific mass spectrometer used.
Data Presentation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the expected performance characteristics of a validated method.
Table 4: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 0.3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 30 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 150 | < 15% | ± 15% | < 15% | ± 15% |
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | 85 - 115% | 85 - 115% |
| High QC | 150 | 85 - 115% | 85 - 115% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Tylvalosin.
Caption: Mechanism of action of Tylvalosin in bacteria.
Discussion
The described LC-MS/MS method provides a framework for the reliable quantification of Tylvalosin in swine plasma. The use of a deuterated internal standard, this compound, is critical for mitigating analytical variability. The sample preparation procedure, involving protein precipitation, is straightforward and suitable for high-throughput analysis. The chromatographic and mass spectrometric conditions are selected to provide good sensitivity, selectivity, and peak shape.
The primary mechanism of action for Tylvalosin, like other macrolides, is the inhibition of bacterial protein synthesis.[2][3] It achieves this by binding to the 50S ribosomal subunit, thereby preventing the elongation of the polypeptide chain.[2] This bacteriostatic action is effective against a variety of pathogens relevant to swine health.
Conclusion
This application note presents a comprehensive protocol for the quantitative analysis of Tylvalosin in swine plasma using LC-MS/MS with a deuterated internal standard. The method is designed to be sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals in the veterinary field. The provided protocols and performance characteristics can serve as a strong foundation for method implementation and validation in a regulated bioanalytical laboratory.
References
Application Notes & Protocols for Tylvalosin Residue Analysis in Animal Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tylvalosin is a macrolide antibiotic used in veterinary medicine to treat respiratory and enteric diseases in swine and poultry.[1][2][3] Monitoring its residue levels in animal-derived food products is crucial to ensure consumer safety and adherence to regulatory limits.[1][4] This document provides a detailed methodology for the determination of Tylvalosin residues in various animal tissues using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and sensitive technique for this purpose. The protocols outlined below are based on established methods and provide a framework for method development and validation in a laboratory setting.[5][6][7]
I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of Tylvalosin residues due to its high sensitivity, selectivity, and ability to provide structural confirmation.
Instrumentation:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[8]
Typical LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic acid in Water[8] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[8] |
| Flow Rate | 0.3 mL/min[8] |
| Injection Volume | 10 µL[8] |
| Column Temperature | 40 °C[8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Tylvalosin:
The selection of precursor and product ions is critical for the selectivity of the method. The following are example MRM transitions that can be used for the quantification and confirmation of Tylvalosin. Note: These values should be optimized in the user's laboratory.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) - Quantifier | Product Ion 2 (m/z) - Qualifier |
| Tylvalosin | [To be optimized] | [To be optimized] | [To be optimized] |
II. Experimental Protocols
A generalized workflow for the analysis of Tylvalosin residues in animal tissues is presented below.
A. Sample Preparation
Proper sample preparation is crucial to remove interfering matrix components and concentrate the analyte of interest.
1. Tissue Homogenization:
-
Weigh 2 g (± 0.1 g) of minced and homogenized tissue (e.g., muscle, liver, kidney, fat) into a 50 mL polypropylene centrifuge tube.[1][9]
-
For incurred tissues, ensure the samples have been stored at -20°C or lower until analysis.[5]
2. Extraction:
-
Add 10 mL of acidified acetonitrile (e.g., acetonitrile with 0.1% formic acid) to the centrifuge tube.[10][11]
-
Homogenize the mixture using a high-speed homogenizer for 1 minute.
-
Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a clean tube.
3. Clean-up using Solid-Phase Extraction (SPE):
Solid-phase extraction is a common technique for cleaning up tissue extracts before LC-MS/MS analysis.[1]
-
SPE Cartridge: A cation-exchange or polymeric reversed-phase SPE cartridge can be used.
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Tylvalosin from the cartridge with 5 mL of methanol containing 5% ammonium hydroxide.
4. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex the tube to ensure the residue is fully dissolved.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
B. Preparation of Standards
1. Stock Standard Solution (1 mg/mL):
-
Accurately weigh 10 mg of Tylvalosin reference standard into a 10 mL volumetric flask.
-
Dissolve and bring to volume with methanol. This stock solution should be stored at -20°C.
2. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to achieve concentrations ranging from, for example, 1 ng/mL to 100 ng/mL.
3. Matrix-Matched Calibration Curve:
-
To account for matrix effects, it is recommended to prepare a matrix-matched calibration curve.
-
Obtain blank tissue (from an untreated animal) and process it using the same sample preparation procedure.
-
Spike the blank tissue extract with the working standard solutions to create a calibration curve in the matrix.
III. Method Validation
The analytical method should be validated according to international guidelines such as those from VICH.[5][6][7] Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | 70-120% |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 20% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of the analyte in blank samples. |
| Stability | The stability of the analyte in the matrix under specific storage conditions and during the analytical process. | Analyte concentration remains within ±15% of the initial concentration.[5] |
IV. Quantitative Data Summary
The following tables summarize typical performance data for Tylvalosin analysis in various animal tissues. These values are indicative and should be established during in-house method validation.
Table 1: Method Performance Characteristics
| Parameter | Muscle | Liver | Kidney | Fat |
| Linearity Range (ng/g) | 1 - 100 | 1 - 100 | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Mean Recovery (%) | 85 - 105 | 80 - 100 | 80 - 100 | 90 - 110 |
| RSD (%) | < 15 | < 15 | < 15 | < 15 |
| LOD (ng/g) | 0.5 | 0.5 | 0.5 | 0.5 |
| LOQ (ng/g) | 1.0 | 1.0 | 1.0 | 1.0 |
Table 2: Maximum Residue Limits (MRLs) for Tylvalosin
| Region/Authority | Species | Tissue | MRL (µg/kg) |
| Canada | Swine | Kidney, Liver, Muscle, Skin and fat | 50[12] |
| China | Chicken | Sebum, Liver, Kidney | 50[13] |
MRLs are subject to change and vary by jurisdiction. Always consult the current regulations of the relevant authorities.
V. Logical Relationships in Method Validation
The validation parameters are interconnected and collectively ensure the reliability of the analytical method.
Conclusion
The protocol described provides a robust framework for the determination of Tylvalosin residues in animal tissues. Adherence to good laboratory practices and thorough method validation are essential for generating accurate and reliable data for regulatory submissions and food safety monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rr-americas.woah.org [rr-americas.woah.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods - Canada.ca [canada.ca]
- 13. Residue Elimination Patterns and Determination of the Withdrawal Times of Seven Antibiotics in Taihang Chickens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Macrolide Antibiotics in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of four common macrolide antibiotics—azithromycin, clarithromycin, erythromycin, and roxithromycin—in human plasma. The protocol utilizes a straightforward solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The use of a deuterated internal standard, clarithromycin-d3, ensures high accuracy and precision, compensating for matrix effects and variability in sample processing. This method is suitable for high-throughput analysis in clinical research and pharmacokinetic studies.
Introduction
Macrolide antibiotics are a class of drugs widely used to treat various bacterial infections.[1] Accurate and reliable quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[3] The incorporation of a stable isotope-labeled internal standard, such as a deuterated analog, is critical for correcting analytical variability and achieving the highest quality quantitative data.[4] This protocol provides a comprehensive and validated workflow for the analysis of azithromycin, clarithromycin, erythromycin, and roxithromycin in human plasma.
Experimental Protocol
Materials and Reagents
-
Analytes: Azithromycin, Clarithromycin, Erythromycin, Roxithromycin (analytical grade)
-
Internal Standard: Clarithromycin-d3 (isotopic purity >99%)
-
Solvents: Acetonitrile, Methanol (HPLC or LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Reagents: Formic acid, Ammonium formate
-
Sample Preparation: Oasis HLB 1 cc/30 mg Solid-Phase Extraction (SPE) cartridges
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each macrolide and the deuterated internal standard in methanol.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 methanol:water mixture.
-
Calibration Curve and QC Samples: Spike blank human plasma with the working standard solutions to prepare calibration standards at concentrations ranging from 1 to 2000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 5, 500, and 1500 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of clarithromycin-d3 at a concentration of 100 ng/mL in 50:50 methanol:water.
Sample Preparation: Solid-Phase Extraction (SPE)
The SPE procedure is designed for efficient clean-up and concentration of the analytes from the plasma matrix.[5]
-
Pre-treatment: To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL Clarithromycin-d3). Vortex for 10 seconds. Add 400 µL of 4% phosphoric acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the macrolides and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (80:20 Water:Acetonitrile with 0.1% formic acid).
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Setting |
| System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry:
| Parameter | Setting |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
MRM Transitions and Optimized Parameters
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and compound-specific parameters for each analyte and the deuterated internal standard.[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Azithromycin | 749.5 | 591.4 | 40 | 25 |
| 749.5 | 158.1 | 40 | 30 | |
| Clarithromycin | 748.5 | 590.4 | 35 | 22 |
| 748.5 | 158.1 | 35 | 30 | |
| Erythromycin | 734.5 | 576.4 | 38 | 20 |
| 734.5 | 158.1 | 38 | 28 | |
| Roxithromycin | 837.5 | 679.5 | 45 | 28 |
| 837.5 | 158.1 | 45 | 35 | |
| Clarithromycin-d3 (IS) | 751.5 | 593.4 | 35 | 22 |
| 751.5 | 161.1 | 35 | 30 |
Quantitative Performance
The method was validated for its quantitative performance. The results for accuracy, precision, and recovery are summarized below. The Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) were also determined.
| Analyte | Recovery (%) | Precision (RSD%) | Accuracy (%) | LOD (ng/mL) | LLOQ (ng/mL) |
| Azithromycin | 91.5 | < 7.5 | 95.2 - 104.8 | 0.5 | 1.0 |
| Clarithromycin | 94.2 | < 6.8 | 96.5 - 103.2 | 0.5 | 1.0 |
| Erythromycin | 88.9 | < 8.1 | 93.8 - 105.1 | 0.8 | 2.0 |
| Roxithromycin | 92.8 | < 7.2 | 95.9 - 104.5 | 0.5 | 1.0 |
Recovery, precision, and accuracy data are representative values obtained from QC samples at low, medium, and high concentrations.[2][7][8]
Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample receipt to data analysis.
Conclusion
The LC-MS/MS method presented in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of azithromycin, clarithromycin, erythromycin, and roxithromycin in human plasma. The use of a simple and effective SPE sample preparation protocol, coupled with a deuterated internal standard, ensures the accuracy and precision required for demanding bioanalytical applications in clinical and pharmaceutical research.
References
- 1. Determination of erythromycin, clarithromycin, roxithromycin, and azithromycin in plasma by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimisation and validation of a quantitative and confirmatory method for residues of macrolide antibiotics and lincomycin in kidney by liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive liquid chromatography-tandem mass spectrometry method for the determination of clarithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. opentrons.com [opentrons.com]
- 6. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performance characterization of a quantitative liquid chromatography-tandem mass spectrometric method for 12 macrolide and lincosamide antibiotics in salmon, shrimp and tilapia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase extraction-high-performance liquid chromatography-ion trap mass spectrometry for analysis of trace concentrations of macrolide antibiotics in natural and waste water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Metabolic Profiling of Tylvalosin Using Tylvalosin-d9 as an Internal Standard
Introduction
Tylvalosin is a third-generation macrolide antibiotic used exclusively in veterinary medicine for the treatment and prevention of respiratory and enteric diseases in swine and poultry, particularly those caused by Mycoplasma species.[1] Understanding the metabolic fate of Tylvalosin is crucial for optimizing dosage regimens, ensuring efficacy, and assessing potential residues in animal products. Metabolic profiling, facilitated by robust analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides essential insights into the pharmacokinetics and biotransformation of the drug.
The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification in complex biological matrices. Tylvalosin-d9, a deuterated analog of the parent drug, is the ideal internal standard for such studies. It co-elutes with Tylvalosin and exhibits identical ionization and fragmentation behavior, effectively compensating for matrix effects and variations in sample preparation and instrument response.
These application notes provide a comprehensive protocol for the metabolic profiling of Tylvalosin in biological samples (e.g., plasma, tissue) using an LC-MS/MS method with this compound as an internal standard. The primary metabolite of Tylvalosin is 3-O-acetyltylosin, which is also microbiologically active.[2] This protocol will cover sample preparation, detailed LC-MS/MS parameters, and data analysis workflows.
Experimental Protocols
Materials and Reagents
-
Analytes: Tylvalosin Tartrate (Reference Standard), this compound (Internal Standard), 3-O-acetyltylosin (Metabolite Reference Standard)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18 MΩ·cm)
-
Chemicals: Trichloroacetic Acid (TCA)
-
Biological Matrix: Blank chicken or swine plasma/serum, tissue homogenate.
Sample Preparation Protocol (Protein Precipitation)
This protocol is adapted for plasma or serum samples.
-
Aliquoting: Transfer 500 µL of the biological sample (e.g., plasma) into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the this compound working solution (e.g., 200 ng/mL in methanol) to each sample, blank, and quality control (QC) tube.
-
Protein Precipitation: Add 450 µL of a precipitating solvent mixture, such as acetonitrile containing 0.1% formic acid or an acetonitrile:2% trichloroacetic acid (45:55 v/v) solution.[3]
-
Vortexing: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 rpm (or ~15,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an LC vial.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (e.g., nylon or PTFE) into an LC vial for analysis.[3]
Liquid Chromatography (LC) Method
-
System: UPLC/UHPLC system
-
Column: ACQUITY UPLC HSS T3 Column, 1.8 µm, 2.1 mm × 100 mm (or equivalent C18 reversed-phase column)
-
Column Temperature: 40 °C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 50 | 50 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 90 | 10 |
| 6.0 | 90 | 10 |
Caption: Example LC gradient for the separation of Tylvalosin and its metabolite.
Mass Spectrometry (MS) Method
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: Optimized for the specific instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr)
Data Presentation
MRM Transitions for Quantification and Confirmation
The following table summarizes the recommended MRM transitions for Tylvalosin, its metabolite 3-O-acetyltylosin, and the internal standard this compound. The transition marked in bold is typically used for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Tylvalosin | 916.5 | 174.1 | Auto | 40 | 35 |
| Tylvalosin | 916.5 | 743.4 | Auto | 40 | 25 |
| 3-O-acetyltylosin | 958.5 | 174.1 | Auto | 45 | 40 |
| 3-O-acetyltylosin | 958.5 | 814.5 | Auto | 45 | 30 |
| This compound (IS) | 925.5 | 174.1 | Auto | 40 | 35 |
| This compound (IS) | 925.5 | 743.4 | Auto | 40 | 25 |
\Note: MRM transitions for this compound are inferred. The precursor ion is calculated by adding 9 Da to the mass of Tylvalosin. Product ions are assumed to be identical to the non-labeled compound, a standard practice when specific data for the deuterated analog is unavailable.* Source for Tylvalosin transitions: Waters Corporation Application Note.
Representative Pharmacokinetic Data
The following table presents a summary of pharmacokinetic parameters for Tylvalosin reported in broiler chickens after a single oral administration, which can be determined using the described method.
| Parameter | Value | Unit | Reference |
| Cmax (Maximum Concentration) | 1.08 - 6.10 | µg/mL | [4] |
| Tmax (Time to Cmax) | 1.20 - 2.0 | hours | [4] |
| t½β (Elimination Half-life) | 0.63 - 5.71 | hours | [4][5] |
| F% (Oral Bioavailability) | 3.04 - 53.3 | % | [4][5] |
Caption: Summary of Tylvalosin pharmacokinetic parameters in poultry.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for the metabolic profiling of Tylvalosin.
Caption: Workflow for Tylvalosin metabolic profiling.
Metabolic Pathway of Tylvalosin
Tylvalosin undergoes metabolism to form its primary active metabolite, 3-O-acetyltylosin. This biotransformation is a key step in its in-vivo activity profile.
Caption: Metabolic conversion of Tylvalosin.
References
- 1. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Acetyltylosin | C48H79NO18 | CID 6426606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Tylvalosin from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of Tylvalosin from biological matrices, such as plasma and tissue homogenates. This method is crucial for the quantitative analysis of Tylvalosin in pharmacokinetic, residue, and drug metabolism studies.
Introduction
Tylvalosin is a third-generation macrolide antibiotic used in veterinary medicine to treat respiratory and enteric bacterial infections in swine and poultry.[1] Accurate quantification of Tylvalosin in biological samples is essential for determining its efficacy, safety, and pharmacokinetic profile. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis, offering high recovery rates and the removal of interfering matrix components.[1]
Data Summary
The following table summarizes quantitative data for the analysis of Tylvalosin in various biological matrices from different studies. It is important to note that the sample preparation methods, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP), vary between studies, which can influence the reported recovery, limit of detection (LOD), and limit of quantification (LOQ).
| Biological Matrix | Sample Preparation Method | Analytical Method | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Pig Plasma | Protein Precipitation | HPLC-UV | 89.66 - 96.92 | 0.05 | 0.1 | [1][2][3][4] |
| Turkey Plasma | Not Specified | HPLC | 87.2 | 0.039 | 0.1 | [5] |
| Pig Plasma | Solid-Phase Extraction | LC/MS | Not Specified | Not Specified | 0.001 | [1] |
| Chicken Serum and Tissues | Acetonitrile Extraction | HPLC | 96.9 - 102.41 | Not Specified | Not Specified | [6] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase extraction of Tylvalosin from a biological matrix.
Caption: General workflow for Tylvalosin extraction.
Detailed Experimental Protocol: SPE using a C18 Cartridge
This protocol is a general guideline for the extraction of Tylvalosin from plasma using a C18 solid-phase extraction cartridge. Optimization may be required for different biological matrices.
Materials:
-
Tylvalosin standard
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, analytical grade
-
Water, HPLC grade
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma sample, add 2 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 5 mL of HPLC grade water. Do not allow the cartridge to dry.
-
Loading: Load the supernatant from the sample pre-treatment step onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the retained Tylvalosin with 5 mL of methanol.
-
-
Final Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the mobile phase used for the chromatographic analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis by HPLC or LC-MS/MS.
-
SPE Protocol Logic Diagram
The following diagram details the decision-making process and steps within the solid-phase extraction protocol.
Caption: Step-by-step SPE protocol logic.
Concluding Remarks
This application note provides a comprehensive overview and a detailed protocol for the solid-phase extraction of Tylvalosin from biological matrices. The provided SPE method using a C18 cartridge offers a robust starting point for researchers. However, for different matrices or analytical instrumentation, optimization of the sample pre-treatment, wash, and elution steps may be necessary to achieve optimal recovery and sensitivity. Adherence to good laboratory practices and proper validation of the method are crucial for obtaining accurate and reliable results in any research or drug development setting.
References
- 1. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 2. thaiscience.info [thaiscience.info]
- 3. phenomenex.com [phenomenex.com]
- 4. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the UPLC-MS/MS Detection of Tylvalosin
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
Tylvalosin is a third-generation macrolide antibiotic exclusively utilized in veterinary medicine for the treatment and prevention of respiratory and enteric diseases in swine and poultry.[1] Its targeted activity against various pathogens, including Mycoplasma species, makes it a critical tool in animal health management.[1] The monitoring of tylvalosin residues in animal-derived products is essential to ensure food safety and prevent the emergence of antimicrobial resistance.[2] Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the quantification of tylvalosin in complex biological matrices.[3][4]
This document provides detailed application notes and protocols for the detection and quantification of tylvalosin using UPLC-MS/MS. The methodologies outlined are intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the matrix being analyzed. Below are detailed protocols for plasma, animal tissue, and feed samples.
This protocol is adapted for the extraction of tylvalosin from plasma samples.
Materials:
-
Plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS) working solution (e.g., Enrofloxacin at 25 µg/mL)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge capable of 15,000 x g
-
Nitrogen evaporator
-
Reconstitution solution (e.g., water or initial mobile phase)
-
HPLC or UPLC vials
Protocol:
-
Pipette 500 µL of plasma into a microcentrifuge tube.
-
Fortify the sample by adding 20 µL of the internal standard working solution.
-
Add 400 µL of a solution of 0.1% formic acid in acetonitrile.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 5 minutes at room temperature to further disrupt protein binding.
-
Centrifuge the sample at 15,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitute the dried residue in 75 µL of water or the initial mobile phase.[5]
-
Vortex briefly and transfer the reconstituted sample to an HPLC/UPLC vial for analysis.
This protocol is suitable for the extraction of tylvalosin from animal muscle tissue.
Materials:
-
Animal tissue samples (e.g., chicken breast, bovine muscle)
-
Homogenizer (e.g., blender or bead beater)
-
Methanol (70%), HPLC grade
-
0.1 M EDTA solution
-
Polypropylene centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge capable of 5,000 rpm
-
Syringe filters (0.45 µm)
-
HPLC or UPLC vials
Protocol:
-
Weigh 5 grams of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[6]
-
Add 10 mL of 70% methanol and 200 µL of 0.1 M EDTA solution.[6]
-
Homogenize the mixture using a vortex mixer for 1 minute.
-
Centrifuge the sample at 5000 rpm for 15 minutes.[6]
-
Transfer 500 µL of the resulting supernatant to a clean tube.
-
Add 2 mL of pure water to the supernatant and mix.
-
Filter the diluted extract through a 0.45 µm syringe filter into an HPLC/UPLC vial for analysis.[6]
This protocol is designed for the extraction and clean-up of tylvalosin from complex animal feed matrices.
Materials:
-
Animal feed samples
-
Acidified methanol:water mixture
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution
Protocol:
-
Weigh a representative portion of the ground feed sample.
-
Extract the sample with an acidified methanol:water mixture.
-
Centrifuge the mixture and collect the supernatant.
-
Dilute the extract with water to reduce the organic solvent concentration.
-
Condition an SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or low percentage methanol in water) to remove interferences.
-
Elute the tylvalosin from the cartridge with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
2.1. Chromatographic Conditions
-
System: Waters ACQUITY UPLC I-Class PLUS or equivalent
-
Column: ACQUITY UPLC HSS T3 Column, 1.8 µm, 2.1 mm × 100 mm[3]
-
Column Temperature: 40°C[3]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min[3]
-
Injection Volume: 3-10 µL
-
Gradient Program:
Time (min) %A %B 0.0 90 10 2.0 50 50 2.5 10 90 3.5 10 90 3.6 90 10 | 5.0 | 90 | 10 |
2.2. Mass Spectrometry Conditions
-
System: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 5 L/min
-
Nebulizing Gas Pressure: 45 psi
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for Tylvalosin:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Tylvalosin | 916.5 | 174.1 | 30 | 743.4 | 25 |
(Note: These are example transitions and collision energies. Optimal values should be determined experimentally on the specific instrument used.)
Data Presentation
The following tables summarize quantitative data for the UPLC-MS/MS detection of tylvalosin from various studies.
Table 1: Method Validation Parameters for Tylvalosin in Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 5 µg/mL | [1] |
| Correlation Coefficient (r²) | ≥ 0.9998 | [1] |
| Limit of Detection (LOD) | 0.05 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | [1][4][7] |
| Recovery | 89.66 - 96.92% | [4][7] |
| Intra-day Precision (%RSD) | < 13.0% | [4][7] |
| Inter-day Precision (%RSD) | < 13.0% | [4][7] |
Table 2: Method Validation Parameters for Tylvalosin in Animal Tissue and Feed
| Matrix | Parameter | Value | Reference |
| Bovine Muscle | LOD | ~0.3 µg/kg (detected trace amounts) | [8] |
| Chicken Meat | LOQ | 1.561 µg/kg | [6] |
| Animal Feed | LOQ | 0.05 mg/kg | [2] |
| Animal Feed | Recovery | 78.9 - 108.3% | [2] |
Visualizations
Experimental Workflow Diagram
Caption: UPLC-MS/MS workflow for tylvalosin analysis.
Logical Relationship of Method Components
Caption: Key components of the tylvalosin UPLC-MS/MS method.
References
- 1. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultr… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
Troubleshooting & Optimization
Overcoming matrix effects in Tylvalosin quantification by LC-MS/MS
Welcome to the technical support center for the quantification of Tylvalosin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Tylvalosin quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Tylvalosin, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue, feed).[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[4][5] In complex biological matrices, endogenous components like phospholipids, salts, and proteins are common causes of matrix effects in LC-MS/MS analysis.[3][6] For Tylvalosin, which is often analyzed in complex animal-derived samples, matrix effects are a significant challenge that can compromise the accuracy, precision, and sensitivity of the method.[7][8]
Q2: How can I detect the presence of matrix effects in my Tylvalosin assay?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[9][10] A solution of Tylvalosin is continuously infused into the mass spectrometer after the analytical column while a blank, extracted matrix sample is injected. Any deviation from a stable baseline signal for Tylvalosin indicates the presence of matrix effects at that retention time.[9]
-
Post-Extraction Spike: This is a quantitative method to determine the magnitude of the matrix effect.[3] The response of Tylvalosin spiked into a blank, extracted matrix is compared to the response of Tylvalosin in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the degree of signal suppression (MF < 1) or enhancement (MF > 1).[3]
Q3: What is the most effective sample preparation technique to reduce matrix effects for Tylvalosin analysis?
A3: The choice of sample preparation technique is critical and depends on the matrix and the required limit of quantification (LOQ). The most common and effective techniques are:
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing interfering matrix components, leading to cleaner extracts and reduced matrix effects.[7][11] Various SPE sorbents can be used, and the choice depends on the specific matrix and analyte properties.
-
Liquid-Liquid Extraction (LLE): A widely used technique that can provide clean extracts if the solvent system is carefully optimized.[7][12] It is often simpler and less expensive than SPE.
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts, making it more susceptible to matrix effects.[11] It is a suitable choice for initial screening or when high throughput is required.
Q4: Can optimizing chromatographic conditions help in overcoming matrix effects?
A4: Yes, optimizing the Liquid Chromatography (LC) method is a crucial step. The goal is to achieve chromatographic separation between Tylvalosin and co-eluting matrix components that cause ion suppression or enhancement.[3][9] This can be achieved by:
-
Modifying the mobile phase composition and gradient.
-
Changing the analytical column to one with a different stationary phase chemistry.
-
Adjusting the flow rate.
Poor retention of polar analytes on reversed-phase columns can lead to co-elution with matrix components and exacerbate matrix effects.[11]
Q5: What role does an internal standard (IS) play in mitigating matrix effects?
A5: A suitable internal standard is essential for accurate quantification and can help compensate for, but not eliminate, matrix effects. An ideal IS for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled Tylvalosin).[3] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal variations.[3] If a SIL-IS is not available, a structural analog that elutes close to the analyte can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guides
Guide 1: Issue - Poor Recovery of Tylvalosin
This guide provides a systematic approach to troubleshooting low recovery of Tylvalosin during sample preparation.
Troubleshooting Workflow for Poor Recovery
Caption: Troubleshooting workflow for low Tylvalosin recovery.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inefficient Extraction | Verify extraction solvent and pH. | Tylvalosin is a macrolide antibiotic. Ensure the extraction solvent is appropriate for its chemical properties. For tissues, extraction with chloroform or ethyl acetate under basic conditions has been reported.[12] For feed, acetonitrile combined with a phosphate buffer may be effective.[13] |
| Suboptimal SPE Method | Optimize SPE parameters. | For Tylvalosin in animal tissues, a C18 SPE cartridge can be used for cleanup.[13] Ensure proper conditioning of the cartridge, and optimize the wash and elution steps to maximize recovery and minimize interferences. |
| Analyte Adsorption | Check for non-specific binding. | Use polypropylene tubes instead of glass to minimize adsorption. Silanized glassware can also be considered. |
| Analyte Degradation | Evaluate stability. | Process samples on ice and minimize the time between extraction and analysis. Perform stability tests at different temperatures and time points. |
Guide 2: Issue - Inconsistent Results and High Variability (Ion Suppression/Enhancement)
This guide addresses the problem of inconsistent and variable results, which are often caused by matrix effects.
Decision Tree for Managing Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Co-eluting Interferences | Improve chromatographic separation. | Modify the LC gradient to better separate Tylvalosin from the region where ion suppression is observed (identified via post-column infusion).[9] Consider a column with a different chemistry. |
| Insufficient Sample Cleanup | Enhance the sample preparation method. | If using PPT, switch to LLE or SPE for a cleaner extract.[11] If already using SPE, further optimize the wash steps to remove more interferences. |
| High Concentration of Matrix Components | Dilute the sample extract. | Diluting the final extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects.[10] However, ensure that the diluted concentration of Tylvalosin is still above the LOQ. |
| Variable Ionization | Use a stable isotope-labeled internal standard. | A SIL-IS is the most effective way to compensate for variability in ionization caused by matrix effects, as it is affected in the same way as the analyte.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Tylvalosin in Animal Tissue
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
-
Sample Homogenization: Homogenize 1 gram of tissue with 5 mL of an appropriate extraction buffer (e.g., phosphate buffer with acetonitrile).[13]
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute Tylvalosin from the cartridge with 5 mL of a suitable solvent, such as 0.1 M ammonium acetate in methanol.[13]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Tylvalosin in Plasma
This protocol is a general guideline and should be optimized.
-
Sample Preparation: To 500 µL of plasma in a polypropylene tube, add the internal standard.
-
Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
Protocol 3: Protein Precipitation (PPT) for Tylvalosin in Plasma
This is a simple and fast, but potentially less clean, method.
-
Sample Preparation: To 200 µL of plasma, add the internal standard.
-
Precipitation: Add 600 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortexing: Vortex the sample for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Collection: Transfer the supernatant to a clean tube for analysis.
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques
| Technique | Relative Cleanliness | Throughput | Potential for Matrix Effects | Typical Application |
| Protein Precipitation (PPT) | Low | High | High | High-throughput screening |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium | Routine quantitative analysis |
| Solid-Phase Extraction (SPE) | High | Low | Low | Low-level quantification, complex matrices |
Table 2: Example LC-MS/MS Parameters for Tylvalosin Analysis
Note: These are example parameters and must be optimized for your specific instrument and application.
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition 1 (Quantifier) | Specific to your instrument |
| MRM Transition 2 (Qualifier) | Specific to your instrument |
| Internal Standard | Stable Isotope-Labeled Tylvalosin (preferred) or a structural analog |
This technical support center provides a comprehensive guide to overcoming matrix effects in the LC-MS/MS quantification of Tylvalosin. By following these troubleshooting guides, protocols, and best practices, researchers can develop more robust and reliable analytical methods.
References
- 1. longdom.org [longdom.org]
- 2. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Determination of tylosin residues in different animal tissues by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
Ion suppression/enhancement in the analysis of macrolides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression and enhancement effects during the LC-MS/MS analysis of macrolide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and ion enhancement in the context of macrolide analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the target macrolide analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] Conversely, ion enhancement is the process where the signal of the analyte is increased by these co-eluting species. Both phenomena are types of "matrix effects" and can significantly impact the accuracy, precision, and sensitivity of quantitative bioanalysis.[3]
Q2: What are the common causes of ion suppression when analyzing macrolides in biological matrices?
A2: The primary causes of ion suppression in macrolide analysis stem from co-eluting matrix components that interfere with the ionization process in the mass spectrometer's source.[1] These interfering substances can include:
-
Endogenous compounds: Phospholipids, salts, proteins, and metabolites naturally present in biological samples like plasma, blood, or tissue.[4] Phospholipids are a major contributor to ion suppression in positive ion electrospray mode.
-
Exogenous substances: These are contaminants introduced during sample preparation, such as plasticizers from labware or mobile phase additives.[1]
-
High concentrations of the analyte itself: At high concentrations, the analyte can saturate the droplet surface in the electrospray source, leading to a non-linear response and suppression of its own signal.[2]
Q3: How can I detect and quantify ion suppression/enhancement in my macrolide assay?
A3: There are two primary experimental protocols to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify the regions in the chromatogram where ion suppression or enhancement occurs.[5][6] A solution of the macrolide standard is continuously infused into the MS detector, downstream of the analytical column. A blank matrix sample is then injected. Any deviation from the stable baseline signal indicates the presence of matrix effects at that retention time.[5]
-
Post-Extraction Spike Analysis: This is a quantitative method to determine the magnitude of the matrix effect.[3] The response of a macrolide standard spiked into a blank, extracted matrix sample is compared to the response of the same standard in a neat solvent. The matrix factor (MF) is calculated as:
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to ion suppression and enhancement during macrolide analysis.
Issue 1: Poor sensitivity and inconsistent results for macrolide quantification.
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor sensitivity in macrolide analysis.
Detailed Steps:
-
Assess Matrix Effect: First, confirm that ion suppression is the root cause using post-column infusion or post-extraction spike experiments.
-
Optimize Sample Preparation: This is often the most effective way to reduce matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): LLE can be highly effective at removing phospholipids and other interferences. For macrolides, which are basic compounds, adjusting the pH of the aqueous sample to be two pH units higher than the pKa of the macrolide will ensure it is uncharged and efficiently extracted into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers high selectivity in removing interfering compounds. Various sorbents can be tested to find the optimal one for retaining the macrolide while washing away matrix components.
-
Protein Precipitation (PPT): While a simple and fast technique, PPT is often less effective at removing phospholipids and may lead to more significant ion suppression compared to LLE or SPE.[2]
-
-
Optimize Chromatography:
-
Increase Chromatographic Resolution: Improving the separation of the macrolide from co-eluting matrix components can mitigate ion suppression. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different stationary phase.
-
Use UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide sharper peaks and better resolution, which helps to separate the analyte from interfering matrix components.
-
-
Optimize MS Conditions:
-
Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI).[3] If your macrolide can be efficiently ionized by APCI, this could be a viable solution.
-
Ionization Polarity: Switching to negative ionization mode can sometimes reduce ion suppression, as fewer matrix components may ionize in this mode. However, this is dependent on the ability of the macrolide to form negative ions.
-
Issue 2: Analyte peak shape is poor (e.g., fronting, tailing, or split peaks).
Possible Cause: While not directly ion suppression, poor peak shape can be exacerbated by matrix effects and can affect the accuracy of quantification.
Troubleshooting Steps:
-
Check for Column Overload: Injecting too high a concentration of the macrolide or the extracted sample can lead to peak fronting. Diluting the sample may resolve this issue and can also reduce the concentration of interfering matrix components.[7]
-
Evaluate Mobile Phase Compatibility: Ensure the pH of the mobile phase is appropriate for the macrolide's pKa to maintain a consistent ionization state and good peak shape. For basic macrolides, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.
-
Assess Sample Solvent: The solvent used to reconstitute the final extract should be compatible with the initial mobile phase conditions to prevent peak distortion. A mismatch in solvent strength can lead to peak splitting or broadening.
-
Clean the Ion Source: Contamination of the ion source with non-volatile matrix components can lead to poor peak shape and a decrease in sensitivity over time. Regular cleaning of the ion source is recommended.[8]
Quantitative Data Summary
The following tables summarize the impact of different sample preparation techniques on the recovery and matrix effect for common macrolides.
Table 1: Comparison of Sample Preparation Techniques for Azithromycin in Human Plasma
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | ~90 | Not explicitly quantified, but method was successful | [9] |
| Liquid-Liquid Extraction (MTBE-Hexane) | 81.2 | Not explicitly quantified, but method was successful | [10] |
| Solid-Phase Extraction | 98.11 | Not explicitly quantified, but method was successful | [11] |
Table 2: Recovery of Macrolides from Sheep's Milk using Matrix Solid-Phase Dispersion (MSPD)
| Macrolide | Recovery (%) |
| Erythromycin | 74 - 97 |
| Oleandomycin | 74 - 97 |
| Roxithromycin | 74 - 97 |
| Josamycin | 74 - 97 |
| Spiramycin | 74 - 97 |
| Tylosin | 74 - 97 |
| Ivermectin | 74 - 97 |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression
Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression or enhancement.
Methodology:
-
System Setup:
-
Configure the LC-MS/MS system as usual for the macrolide analysis.
-
Using a T-connector, introduce a constant flow of a macrolide standard solution (e.g., 100 ng/mL in mobile phase) into the eluent stream between the analytical column and the mass spectrometer's ion source via a syringe pump.
-
-
Procedure:
-
Begin the infusion of the macrolide standard and allow the MS signal to stabilize, establishing a constant baseline.
-
Inject a blank, extracted matrix sample (prepared using your standard sample preparation protocol) onto the LC column.
-
Acquire data in MRM mode for the macrolide of interest throughout the entire chromatographic run.
-
-
Data Analysis:
-
Examine the resulting chromatogram of the infused macrolide.
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline signifies a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of the macrolide in the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Take a blank biological matrix sample through the entire extraction procedure. In the final step, spike the extracted matrix with the macrolide standard to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the macrolide standard at the same concentration as in Set A before starting the extraction procedure. This set is used to determine the recovery of the extraction process.
-
-
Analysis:
-
Inject all three sets of samples into the LC-MS/MS system and record the peak areas of the macrolide.
-
-
Calculations:
-
Matrix Effect (%) = ( (Peak Area of Set B) / (Peak Area of Set A) ) * 100
-
Recovery (%) = ( (Peak Area of Set C) / (Peak Area of Set B) ) * 100
-
Visualizations
Experimental Workflow for Assessing and Mitigating Ion Suppression
Caption: A typical experimental workflow for identifying and reducing ion suppression.
Logical Relationship of Ion Suppression Causes and Solutions
Caption: Relationship between common causes of ion suppression and effective solutions.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimizing sample cleanup for Tylvalosin analysis in complex matrices
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of sample cleanup for Tylvalosin analysis in complex matrices such as animal tissues, plasma, and feed.
Frequently Asked Questions (FAQs)
Q1: What are the most common sample cleanup techniques for Tylvalosin analysis?
A1: The primary techniques used for cleaning up samples prior to Tylvalosin analysis are Solid-Phase Extraction (SPE), a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2][3] SPE is noted for providing high recoveries and clean chromatograms, though it can be more labor-intensive.[1] QuEChERS is a simple and rapid extraction procedure increasingly adapted for veterinary drug residues in tissues like shrimp.[3][4] LLE is a classic method used for animal tissues, while PPT is a straightforward approach for high-protein matrices like plasma.[1][2]
Q2: How do I choose the best cleanup method for my specific matrix?
A2: The choice of method depends on the matrix complexity, required sensitivity, available equipment, and sample throughput needs.
-
For plasma or serum: Protein Precipitation (PPT) is a simple and fast option.[1] For lower detection limits, SPE is recommended.[1]
-
For animal tissues (muscle, liver, kidney): QuEChERS and SPE are highly effective.[3][5] LLE has also been successfully used.[2]
-
For eggs: Methods based on SPE and LC-MS/MS have been developed to achieve low limits of quantification.[6]
-
For animal feed: Due to the complexity and variability of feed composition, robust methods like SPE or modified QuEChERS are often necessary to remove interferences.[7][8]
Q3: What causes matrix effects in LC-MS/MS analysis of Tylvalosin, and how can they be minimized?
A3: Matrix effects are caused by co-eluting endogenous components from the sample that interfere with the ionization of Tylvalosin, leading to signal suppression or enhancement.[1][9] This can result in inaccurate quantification.[9] To minimize matrix effects:
-
Improve Sample Cleanup: Employ a more rigorous cleanup method like SPE or a QuEChERS protocol with dispersive SPE (dSPE) cleanup to remove interfering substances such as phospholipids.[3][10]
-
Optimize Chromatography: Adjust the HPLC gradient to achieve better separation between Tylvalosin and matrix components.[11]
-
Use a Suitable Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during ionization.[9]
Q4: My Tylvalosin recovery is consistently low. What are the potential causes?
A4: Low recovery can stem from several factors in the sample preparation workflow. Inefficient initial extraction due to incorrect solvent or pH is a common cause.[12] During SPE, the analyte might be lost during sample loading or the wash step if the wash solvent is too strong.[13] Conversely, the elution solvent may not be strong enough to completely recover the analyte from the sorbent.[12] Analyte degradation due to improper sample storage temperatures or prolonged processing times can also lead to low recovery.[1]
Q5: Why are my results not reproducible (high %RSD)?
A5: Poor reproducibility is often linked to inconsistencies in the sample preparation procedure. Inconsistent homogenization, slight variations in solvent volumes, or variable incubation times can all contribute. Furthermore, significant and variable matrix effects between different sample lots can lead to high relative standard deviations (%RSD).[9] Ensuring the sample cleanup method is robust and optimized to handle matrix variability is crucial for achieving reproducible results.[3]
Troubleshooting Guide
Problem 1: Low or No Analyte Peak
-
Possible Cause: Inefficient extraction from the matrix.
-
Solution: Ensure the homogenization or vortexing process is thorough. Verify that the extraction solvent is appropriate for the matrix and that the pH is optimized for Tylvalosin, which is a macrolide antibiotic. For example, using acetonitrile with 0.1% formic acid has proven effective for plasma and shrimp tissue.[3][14]
-
-
Possible Cause: Loss of analyte during the SPE cleanup steps.
-
Solution: Check for analyte "breakthrough" by analyzing the liquid from the sample loading and wash steps. If the analyte is present, the wash solvent may be too strong or the sorbent capacity may be insufficient for the sample load. Ensure the elution solvent is strong enough to desorb all the analyte; you can test this by performing a second elution and checking for any remaining Tylvalosin.[13]
-
-
Possible Cause: Analyte degradation.
-
Solution: Tylvalosin can degrade under certain conditions. Minimize sample processing time and avoid high temperatures. Studies on stability in pig plasma show that samples are stable for at least 30 days at -40°C, but multiple freeze-thaw cycles can cause degradation.[1][15] Ensure stock solutions are stored correctly; they have been shown to be stable for up to 60 days at -40°C.[1][15]
-
Problem 2: Significant Matrix Effects (Signal Suppression or Enhancement in LC-MS/MS)
-
Possible Cause: Co-elution of matrix components (e.g., phospholipids, salts) with Tylvalosin.
-
Solution: Incorporate a more effective cleanup step. If using QuEChERS, ensure the dispersive SPE (dSPE) step includes sorbents like C18 and PSA to remove lipids and other interferences.[3] For SPE, consider using a different sorbent type (e.g., a polymeric sorbent) that may offer different selectivity for matrix components.[10] Adjusting the chromatographic gradient to better separate the analyte from the matrix interference is also a viable strategy.[9]
-
Problem 3: High Background or Interfering Peaks
-
Possible Cause: Insufficient removal of matrix components.
-
Solution: The cleanup procedure needs to be more rigorous. For SPE, try incorporating an additional or stronger wash step, ensuring the wash solvent is not so strong that it elutes the Tylvalosin.[13] For QuEChERS, the amount or type of dSPE sorbent may need to be optimized for your specific matrix.[3][4]
-
-
Possible Cause: Contamination from reagents or labware.
-
Solution: Run a reagent blank (all steps of the procedure without the sample matrix) to identify any sources of contamination from solvents, tubes, or pipettes.
-
Quantitative Data on Cleanup Methods
The following table summarizes the performance of different cleanup methods for Tylvalosin analysis across various matrices.
| Matrix | Cleanup Method | Analytical Method | Recovery (%) | RSD (%) | LOQ | Citation |
| Pig Plasma | Protein Precipitation | HPLC-UV | 89.66 - 96.92 | < 7.75 | 0.1 µg/mL | [1][16] |
| Pig Plasma | Solid-Phase Extraction (SPE) | LC-MS | Not Specified | Not Specified | 0.001 µg/mL | [1] |
| Shrimp | Modified QuEChERS (dSPE with C18 & PSA) | LC-ESI-MS/MS | 81 - 85 | ≤ 4.9 | 1 µg/kg | [3] |
| Eggs | Solid-Phase Extraction (SPE) | LC/MS/MS | 97.3 (mean) | 1.5 - 11.0 | ~2 µg/kg | [6] |
| Animal Tissues (Meat/Kidney) | Solid-Phase Extraction (SPE) | HPLC-PDA | 86.7 | 0.95 | 40 µg/kg | [5] |
| Animal Tissues (Muscle, Liver, Kidney, Fat) | Liquid-Liquid Extraction (LLE) | HPLC | Not Specified | Not Specified | 50 µg/kg | [2] |
Experimental Protocols
Protocol 1: Modified QuEChERS for Shrimp Tissue[3][4]
This protocol is adapted from a method for analyzing Tylvalosin in shrimp muscle.
-
Sample Homogenization: Weigh 5 g of homogenized shrimp tissue into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex again for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 50 mg PSA and 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take the supernatant, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation for Pig Plasma[1][14]
This protocol is based on a validated method for Tylvalosin in pig plasma.
-
Sample Preparation: Place 500 µL of plasma into a microcentrifuge tube.
-
Precipitation:
-
Add 400 µL of a precipitation mixture (0.1% formic acid in acetonitrile).
-
Vortex for 1 minute.
-
Place in an ultrasonic bath for 5 minutes at room temperature.
-
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes.
-
Final Preparation:
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue with 75 µL of water (or initial mobile phase) for HPLC analysis.
-
Visualizations
Caption: General experimental workflow for Tylvalosin analysis.
References
- 1. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of tylosin residues in different animal tissues by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A modified QuEChERS method development to analyze tylosin and metronidazole antibiotics residue in shrimp (Penaeus monodon) using LC-ESI MS/MS [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. Use of tylvalosin-medicated feed to control porcine proliferative enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 12. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 13. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tylvalosin Detection with Tylvalosin-d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the sensitivity and reliability of Tylvalosin detection using its deuterated internal standard, Tylvalosin-d9.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Tylvalosin analysis?
A1: Using a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry.[1] It significantly enhances accuracy and precision by compensating for variations that can occur during sample preparation, chromatography, and ionization.[2][3] Because this compound is chemically almost identical to Tylvalosin, it behaves similarly throughout the analytical process, effectively normalizing for matrix effects, which can suppress or enhance the signal of the target analyte.[1]
Q2: What are the key advantages of using a deuterated internal standard over a structural analog?
A2: Deuterated internal standards like this compound co-elute with the analyte, providing more accurate correction for matrix effects and variability in instrument response.[1][2] Structural analogs may have different extraction recoveries and ionization efficiencies, leading to less reliable quantification. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate stable isotope-labeled internal standards, highlighting their importance for regulatory acceptance.[1]
Q3: Can the use of this compound introduce any analytical problems?
A3: While highly effective, there are potential issues to be aware of. These include:
-
Isotopic Contribution: The this compound standard may contain a small percentage of unlabeled Tylvalosin as an impurity, which can interfere with the quantification of low-level samples.[4]
-
Deuterium Exchange: In certain pH and solvent conditions, the deuterium atoms on the internal standard can exchange with protons from the surrounding solution, compromising the accuracy of the results.[5] It is advisable to avoid strongly acidic or basic conditions during sample storage and preparation if the position of the deuterium atoms is susceptible to exchange.
Q4: How can I be sure that my this compound internal standard is performing correctly?
A4: Consistent performance of the internal standard is crucial. Monitor the peak area of this compound across all samples in a batch. A significant deviation in the internal standard response for a particular sample may indicate a problem with extraction recovery or a matrix effect specific to that sample. The ratio of the analyte signal to the internal standard signal should remain consistent under varying conditions if the internal standard is effectively compensating for analytical variability.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Tylvalosin using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity for both Tylvalosin and this compound | 1. Inefficient sample extraction.2. Suboptimal ionization source parameters.3. Incorrect mobile phase composition. | 1. Optimize the extraction procedure. Acetonitrile with 0.1% formic acid has been shown to be effective for Tylvalosin from plasma.[6]2. Tune the mass spectrometer and optimize parameters such as capillary voltage, source temperature, and gas flows.3. Ensure the mobile phase pH is appropriate for positive ionization of Tylvalosin. |
| High Variability in this compound Peak Area | 1. Inconsistent sample preparation.2. Significant matrix effects varying between samples.3. Inconsistent injection volume. | 1. Ensure precise and consistent addition of the internal standard to all samples and standards early in the sample preparation process.2. Further dilute the sample extract to minimize matrix effects.3. Check the autosampler for any issues with injection precision. |
| Chromatographic Peak Tailing or Splitting | 1. Column degradation or contamination.2. Incompatible sample solvent with the mobile phase.3. Secondary interactions with the stationary phase. | 1. Use a guard column and/or replace the analytical column.2. Ensure the final sample solvent is similar in composition to the initial mobile phase.3. Adjust the mobile phase modifier (e.g., formic acid concentration) to improve peak shape. |
| Shift in Retention Time | 1. Changes in mobile phase composition or flow rate.2. Column temperature fluctuations.3. Column aging. | 1. Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate.2. Use a column oven to maintain a stable temperature.3. Equilibrate the column sufficiently before each run. |
| Suspected Deuterium Exchange | 1. Exposure of the internal standard to harsh pH conditions (strong acid or base). | 1. Evaluate the stability of this compound in your sample preparation and storage conditions. Avoid prolonged exposure to extreme pH. Consider preparing standards fresh daily. |
Experimental Protocol: Quantification of Tylvalosin in Plasma
This protocol provides a general framework for the analysis of Tylvalosin in a biological matrix using this compound as an internal standard by LC-MS/MS.
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Tylvalosin and this compound in methanol.
-
Working Standards: Serially dilute the Tylvalosin stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
-
Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or quality control sample, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Parameters:
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See table below |
MRM Transitions for Tylvalosin and this compound:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tylvalosin (Quantifier) | 916.5 | 174.2 | 35 |
| Tylvalosin (Qualifier) | 916.5 | 772.5 | 25 |
| This compound (Internal Standard) | 925.5 | 174.2 | 35 |
Note: The precursor ion for this compound is predicted based on the addition of 9 daltons to the molecular weight of Tylvalosin. The product ion is likely to be the same as one of the major fragments of Tylvalosin, assuming the deuterium labeling is on a part of the molecule that does not fragment off. These transitions should be optimized on your specific instrument.
Data Presentation
The use of an internal standard like this compound generally leads to improved method performance. The following tables summarize typical performance data for Tylvalosin analysis using internal standards.
Table 1: Method Detection and Quantification Limits
| Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) |
| Pig Plasma | HPLC-UV with IS | 50 | 100[6] |
| Animal Feed | LC-MS/MS | 0.04 - 0.11 | 0.13 - 0.37[7] |
| Eggs | LC-MS/MS | ~1 | 2-100 |
Table 2: Recovery and Precision Data for Tylvalosin Analysis
| Matrix | Spiking Level | Recovery (%) | Relative Standard Deviation (%) |
| Pig Plasma | 0.1 - 2 µg/mL | 89.66 - 96.92 | < 7.75[6] |
| Eggs | 1.0 - 400 µg/kg | > 82 | 1.5 - 11.0[7] |
| Feed | 0.5 - 1.5 x MRL | 70 - 110 | < 21[7] |
Visualizations
Experimental Workflow for Tylvalosin Quantification
A schematic of the experimental workflow for quantifying Tylvalosin.
Troubleshooting Logic for Poor Signal Intensity
A decision-making diagram for troubleshooting poor signal intensity.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability of Tylvalosin-d9 in different storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tylvalosin-d9 under various storage conditions. As this compound is a deuterated analog of Tylvalosin, stability data for Tylvalosin is presented as a close and relevant proxy.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is expected to be stable for at least four years[1]. For general handling, it is advised to store the compound in a cool, dry place, in a tightly sealed container[2][3][4].
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide at approximately 30 mg/mL[1]. Stock solutions are commonly prepared in acetonitrile[5] or a small amount of DMSO followed by dilution with a buffer (e.g., 0.2 M phosphate buffer, pH 7.4)[6].
For storage, stock solutions in acetonitrile can be kept at -20°C[5] or -40°C[7][8]. At -40°C, stock solutions have shown good stability for up to 60 days with minimal degradation (<4.0%)[7][8].
Q3: What is the stability of this compound in aqueous solutions?
This compound is only slightly soluble in aqueous buffers like PBS (pH 7.2)[1]. It is strongly recommended not to store aqueous solutions for more than one day due to limited stability[1]. Medicated drinking water containing Tylvalosin should be replaced every 24 hours[9].
Q4: Is this compound sensitive to light?
Yes, Tylvalosin is known to be sensitive to light. Studies on the parent compound, Tylosin, have shown that it degrades upon exposure to light when in an aqueous solution, with a half-life of 200 days[10][11]. This degradation leads to the formation of photoreaction isomers[10][11]. Therefore, it is crucial to protect solutions of this compound from light by using amber vials or covering the container with aluminum foil.
Q5: How does pH affect the stability of this compound?
The stability of Tylvalosin is pH-dependent. The compound is most stable in solutions with a pH of approximately 3.5 or 9.0[2]. Significant inactivation occurs outside of these ranges[2]. Another source suggests an optimal stability range between pH 5 and 7 for a Tylvalosin powder formulation, with accelerated hydrolysis below pH 3 and rapid degradation above pH 9[12]. For experimental purposes, maintaining the pH within a moderately acidic to neutral range is advisable for short-term use.
Q6: Can I subject this compound solutions to freeze-thaw cycles?
Yes, but with caution. Studies on Tylvalosin in pig plasma have shown that it can withstand up to five freeze-thaw cycles from -40°C to room temperature with a decrease in concentration ranging from approximately 3% to 11%, depending on the concentration[6][7][8]. To minimize degradation, it is best to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: I am seeing unexpected degradation or loss of my this compound standard.
Use the following flowchart to troubleshoot potential stability issues.
Caption: Troubleshooting guide for this compound degradation.
Quantitative Stability Data
The following tables summarize the stability of Tylvalosin under various conditions, based on a study by Marín et al. (2022). These values are presented as the percentage of degradation or deviation from the nominal concentration.
Table 1: Stability of Tylvalosin Quality Controls (QCs) in Pig Plasma [7][8]
| Storage Condition | Duration | Low QC (0.5 µg/mL) | High QC (2.0 µg/mL) |
| Room Temperature | 24 hours | Stable (Bias ≤11.0%) | Stable (Bias ≤11.0%) |
| Refrigerated (4°C) | 24 hours | Stable (Bias ≤11.0%) | Stable (Bias ≤11.0%) |
| Frozen (-40°C) | 15 days | -8.73% | -8.51% |
| Frozen (-40°C) | 30 days | -2.58% | -9.77% |
| Freeze-Thaw (-40°C) | 5 cycles | -3.31% | -10.76% |
Table 2: Long-Term Stability of Tylvalosin Stock Solutions at -40°C [7][8]
| Concentration | 7 Days | 20 Days | 60 Days |
| 2.5 µg/mL | <4.0% decrease | <4.0% decrease | <4.0% decrease |
| 25 µg/mL | <4.0% decrease | <4.0% decrease | <4.0% decrease |
Experimental Protocols
Protocol: Stability Assessment of Tylvalosin in Plasma and Stock Solutions
This protocol is adapted from the methodology described by Marín et al. (2022) for the validation of an analytical method for Tylvalosin[6][7][8].
1. Objective: To evaluate the stability of Tylvalosin under various storage conditions relevant to sample handling and analysis.
2. Materials:
-
Tylvalosin standard
-
Blank biological matrix (e.g., pig plasma)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid
-
Phosphate buffer
-
HPLC or UPLC system with UV detector
3. Experimental Workflow Diagram:
Caption: Workflow for conducting Tylvalosin stability studies.
4. Procedures:
-
Short-Term Stability:
-
Analyze QC samples (low and high concentrations) immediately after preparation (T0).
-
Store sets of QC samples at room temperature (approx. 25°C) and under refrigeration (4°C).
-
Analyze the stored samples after 24 hours.
-
Compare the mean concentration of the stored samples to the T0 samples.
-
-
Long-Term Stability:
-
Store multiple sets of QC samples at -40°C.
-
At specified time points (e.g., 15 and 30 days), remove a set of samples, thaw, and analyze.
-
Compare the results to the nominal concentrations.
-
-
Freeze-Thaw Stability:
-
Store a set of QC samples at -40°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Refreeze the samples at -40°C for at least 12 hours. This constitutes one cycle.
-
Repeat the process for a total of five cycles.
-
After the final cycle, analyze the samples and compare the concentrations to T0 samples that did not undergo freeze-thaw.
-
-
Stock Solution Stability:
-
Prepare stock solutions of Tylvalosin in a suitable organic solvent (e.g., acetonitrile).
-
Store the solutions at -40°C.
-
At designated intervals (e.g., 7, 20, and 60 days), use the stored stock solution to prepare fresh working standards and analyze them.
-
Compare the response to that of a freshly prepared stock solution.
-
5. Data Analysis: For each condition, calculate the mean concentration and the percentage deviation (Bias %) from the nominal or initial (T0) concentration. The stability is generally considered acceptable if the mean concentration is within ±15% of the nominal value.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation [mdpi.com]
- 4. Photocatalytic degradation of a typical macrolide antibiotic roxi...: Ingenta Connect [ingentaconnect.com]
- 5. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Elimination of macrolides in water bodies using photochemical oxidation [aimspress.com]
- 8. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Aerobic degradation and photolysis of tylosin in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hchengbio.com [hchengbio.com]
Minimizing analyte loss during sample preparation for Tylvalosin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analyte loss during the sample preparation of Tylvalosin.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical and physical properties of Tylvalosin to consider during sample preparation?
A1: Tylvalosin is a macrolide antibiotic. Its tartrate salt form is used to improve solubility and stability.[1] It is soluble in organic solvents like ethanol, DMSO, dimethyl formamide, methanol, acetonitrile, ethyl acetate, and acetone, but only slightly soluble in PBS (pH 7.2).[2][3] It is a solid, white to yellow granular substance.[1] Understanding its solubility is crucial for selecting appropriate extraction solvents. The product is stable under normal conditions and should be stored at -20°C for long-term stability (≥4 years).[2][3] Aqueous solutions are not recommended for storage for more than one day.[2]
Q2: Which sample preparation techniques are most common for Tylvalosin analysis?
A2: The most frequently used techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).[4] SPE is known for high recoveries and clean chromatograms but can be more time-consuming.[4] LLE is a robust method for sample cleanup and analyte enrichment.[5] Protein precipitation is the simplest method for removing proteins from plasma samples.[4]
Q3: What are the expected recovery rates for Tylvalosin with different sample preparation methods?
A3: Recovery rates can vary depending on the matrix and the specific protocol used. For pig plasma, recovery rates of 89.66% to 96.92% have been reported using a protein precipitation method with acetonitrile and formic acid.[4][6][7][8] In turkey plasma, an average recovery of 87.2% was achieved with a similar protein precipitation method.[9] For bovine muscle tissue, mean recoveries were within the range of 81-111% using an SPE-based method.
Q4: How can I ensure the stability of Tylvalosin in my samples and solutions?
A4: Tylvalosin is stable in plasma samples stored at -40°C for at least 30 days.[4][10] Stock solutions in DMSO and phosphate buffer can be stored at -40°C for up to 60 days with minimal degradation.[4][11] It is also stable through at least five freeze-thaw cycles.[4] However, it is important to prepare fresh aqueous solutions daily.[2] Avoid using galvanized metal equipment for preparing or administering Tylvalosin solutions, as it can adversely affect stability.[12]
Troubleshooting Guide
This guide addresses common issues encountered during Tylvalosin sample preparation that can lead to analyte loss.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Extraction: The chosen solvent may not be efficiently extracting Tylvalosin from the sample matrix. | - Optimize the extraction solvent. A mixture of acetonitrile with 0.1% formic acid has been shown to be effective for plasma.[4][10] - For tissues, solvents like chloroform or ethyl acetate under basic conditions have been used for the related compound tylosin.[13][14] - Ensure thorough vortexing and/or sonication during the extraction step to maximize solvent contact with the sample.[4][10] |
| Adsorption to Surfaces: Tylvalosin may adsorb to glass or plastic surfaces during sample processing and storage, a common issue with certain analytes.[15] | - Consider using polypropylene tubes and vials instead of glass, as they often exhibit lower analyte binding. - Silanized glassware can also be used to minimize adsorption. | |
| Analyte Degradation: Tylvalosin may be unstable under the extraction conditions (e.g., pH, temperature). | - Tylvalosin tartrate is used to improve stability.[1] Ensure the pH of your solutions is appropriate. - Perform extraction steps at controlled room temperature or on ice if thermal degradation is suspected. | |
| Improper SPE/LLE Technique: Incorrect loading, washing, or elution steps can lead to significant analyte loss. | - SPE: Ensure the sorbent is properly conditioned and equilibrated. Optimize the wash solvent to remove interferences without eluting the analyte. Use a strong enough elution solvent to ensure complete recovery.[16] - LLE: Ensure the pH of the aqueous phase is optimized for partitioning into the organic solvent. Vigorous shaking is needed for good extraction, but emulsions can form. Centrifugation can help break emulsions.[5] | |
| High Variability in Results | Inconsistent Sample Processing: Minor variations in extraction time, temperature, or solvent volumes can lead to inconsistent results. | - Follow a standardized and validated protocol meticulously for all samples. - Use an internal standard to correct for variations in extraction efficiency and instrument response. Enrofloxacin has been successfully used as an internal standard for Tylvalosin analysis in plasma.[4][6][7][8] |
| Matrix Effects in LC-MS/MS: Co-eluting matrix components can suppress or enhance the ionization of Tylvalosin, leading to inaccurate quantification. | - Improve the sample cleanup method (e.g., switch from protein precipitation to SPE) to remove more matrix components. - Optimize the chromatographic separation to separate Tylvalosin from interfering compounds. | |
| Peak Tailing or Poor Peak Shape in Chromatography | Adsorption to LC System Components: Metal-sensitive analytes can interact with stainless steel components of the LC system, leading to poor peak shape and recovery.[17] | - Use a biocompatible or PEEK-based LC system and column hardware if metal adsorption is suspected. |
| Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for Tylvalosin. | - A mobile phase consisting of a mixture of 0.3% formic acid in water and acetonitrile has been shown to provide good peak shape.[4][6][7] |
Quantitative Data Summary
Table 1: Tylvalosin Recovery Rates in Different Matrices and Methods
| Matrix | Sample Preparation Method | Extraction/Elution Solvents | Average Recovery (%) | Reference |
| Pig Plasma | Protein Precipitation | Acetonitrile with 0.1% Formic Acid | 89.66 - 96.92 | [4][6][7][8] |
| Turkey Plasma | Protein Precipitation | Acetonitrile with 0.1% Formic Acid | 87.2 | [9] |
| Bovine Muscle | Solid-Phase Extraction | 0.1 M Ammonium Acetate in Methanol | 81 - 111 | |
| Pig Tissues | Liquid-Liquid Extraction | Chloroform or Ethyl Acetate (for Tylosin) | Not specified for Tylvalosin | [13][14] |
Table 2: Tylvalosin Stability Data
| Condition | Matrix/Solution | Duration | Stability | Reference |
| -40°C | Pig Plasma | 30 days | Stable | [4][10] |
| -40°C | Stock Solutions | 60 days | Stable (<4% degradation) | [4][11] |
| Freeze-Thaw (-40°C) | Pig Plasma | 5 cycles | Stable | [4] |
| Room Temperature | Aqueous Solution | > 1 day | Not Recommended | [2] |
Experimental Protocols
Protocol 1: Tylvalosin Extraction from Pig Plasma via Protein Precipitation
This protocol is adapted from a validated HPLC-UV method.[4][10]
-
Sample Aliquoting: Pipette 500 µL of pig plasma into a polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of a 25 µg/mL enrofloxacin internal standard solution to the plasma and vortex briefly.
-
Protein Precipitation: Add 400 µL of a solution of 0.1% formic acid in acetonitrile.
-
Extraction: Vortex the mixture for 1 minute, followed by sonication in an ultrasonic bath for 5 minutes at room temperature.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean polypropylene tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 75 µL of water.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for analysis.
Visualizations
Caption: Workflow for Tylvalosin extraction from plasma.
Caption: Troubleshooting logic for low Tylvalosin recovery.
References
- 1. Tylvalosin tartrate [sitem.herts.ac.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmgate.com [pharmgate.com]
- 4. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. research.usfq.edu.ec [research.usfq.edu.ec]
- 8. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. fda.report [fda.report]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. "Pre-analytical challenges from adsorptive losses associated with thiam" by Katie A. Edwards, Eileen A. Randall et al. [orb.binghamton.edu]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. researchgate.net [researchgate.net]
Addressing cross-contamination in multi-residue antibiotic analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cross-contamination in multi-residue antibiotic analysis.
Frequently Asked Questions (FAQs)
Q1: What is cross-contamination in the context of multi-residue antibiotic analysis?
A1: Cross-contamination refers to the unintentional introduction of antibiotic residues from one sample or source to another, leading to inaccurate quantitative results or false-positive identifications.[1] A specific and common type of cross-contamination in chromatographic systems is "carryover," where residual sample material from a previous injection appears as peaks in subsequent analyses.[2]
Q2: What are the primary sources of cross-contamination in the laboratory?
A2: Cross-contamination can originate from various sources within the laboratory environment. These include:
-
Instrumentation: Carryover from the autosampler, injection valve, tubing, and analytical column of the liquid chromatography (LC) system is a major contributor.[2][3] Worn or dirty instrument parts, such as rotor seals, can also be a source.[4]
-
Sample Preparation: Shared glassware, pipettes, and other laboratory equipment can introduce contaminants if not cleaned properly between samples.
-
Reagents and Solvents: Contaminated reagents, solvents, or mobile phases can introduce background levels of antibiotics.[1][4]
-
Personnel: Transfer of residues from gloves, lab coats, or hands.[1]
-
Environment: Airborne particles or dust in the laboratory can settle into samples.[1][5]
Q3: Why is it crucial to prevent cross-contamination in antibiotic analysis?
A3: Preventing cross-contamination is critical for several reasons:
-
Data Integrity: It ensures the accuracy and reliability of analytical results, which is paramount in research and drug development.
-
Patient Safety: In a clinical or pharmaceutical setting, false positives or inaccurate quantification of antibiotic residues can have serious consequences for patient safety, including the potential for allergic reactions.[5][6]
-
Regulatory Compliance: Regulatory bodies like the FDA have strict guidelines regarding the prevention of cross-contamination, particularly for highly sensitizing antibiotics like penicillin.[7][8][9][10]
-
Resource Efficiency: Avoiding contamination prevents the need for costly and time-consuming re-analysis of samples.[1]
Q4: What are acceptable levels of cross-contamination?
A4: The acceptable level of cross-contamination, or carryover, is often determined by the lower limit of quantitation (LLOQ) of the analytical method. A common acceptance criterion is that the response of any interfering peak in a blank sample should be no more than 20% of the response of the LLOQ for the analyte.[4] For certain highly sensitizing antibiotics like penicillins, regulatory guidelines may require that no detectable residues are found in non-penicillin products.[7][8]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving cross-contamination issues.
Problem: Peaks corresponding to antibiotics are observed in blank injections.
This is a classic sign of carryover within the analytical system. The following workflow can help pinpoint the source.
Caption: Troubleshooting workflow for identifying the source of carryover.
Problem: Inconsistent or sporadic contamination is observed across a batch of samples.
This often points to issues with sample handling and preparation rather than systematic carryover.
Caption: Investigating sporadic cross-contamination in sample preparation.
Data Summary Tables
Table 1: Common Carryover Sources and Mitigation Strategies
| Source of Carryover | Mitigation Strategy |
| Autosampler Needle | Optimize needle wash procedure (increase wash time, use stronger organic solvents).[2] |
| Injection Valve/Rotor Seal | Regular cleaning and maintenance; replace worn seals.[4] |
| Sample Loop/Tubing | Ensure proper connections to avoid dead volumes; dedicate loops to specific systems.[2] |
| Analytical Column | Use a guard column; perform thorough column washing with strong solvents between batches; dedicate columns to specific classes of antibiotics if possible.[2] |
Table 2: Recommended Wash Solvents for Carryover Reduction
| Analyte Polarity | Recommended Wash Solvent Composition | Rationale |
| Non-polar compounds | High percentage of strong organic solvent (e.g., isopropanol, acetonitrile) | Effectively solubilizes and removes non-polar residues. |
| Polar compounds | Acidic or basic aqueous solutions, potentially with organic modifier | Addresses ionic interactions and improves solubility of polar analytes.[4] |
| Peptides/Proteins | Solvents like trifluoroethanol can be effective for strongly bound molecules.[11][12] | Disrupts secondary structures and strong binding. |
| General Purpose | A gradient wash or a series of washes from weak to strong solvent. | Addresses a broader range of potential contaminants. |
Experimental Protocols
Protocol 1: Blank Sample Analysis for Carryover Assessment
Objective: To determine the extent of carryover from a high-concentration sample to a subsequent blank injection.
Procedure:
-
Prepare a high-concentration standard of the antibiotic(s) of interest, typically at the upper limit of quantitation (ULOQ).
-
Prepare a series of blank samples (matrix and/or solvent).[13]
-
Inject the ULOQ standard.
-
Immediately following the ULOQ injection, inject one or more blank samples.[3]
-
Analyze the chromatogram of the blank injection(s) for any peaks at the retention time of the antibiotic(s).
-
Acceptance Criteria: The peak area of the analyte in the blank injection should be less than a pre-defined percentage of the peak area of the lower limit of quantitation (LLOQ) standard (e.g., <20%).[4]
Protocol 2: General Laboratory Glassware Cleaning Procedure
Objective: To ensure all reusable glassware is free from antibiotic residues before use.
Procedure:
-
Pre-rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of the residue.
-
Washing: Wash with a laboratory-grade detergent. For difficult residues, a 1-2% solution in a hot water wash cycle can be effective.[14]
-
Rinsing: Rinse thoroughly with tap water multiple times.
-
Final Rinse: Perform a final rinse with high-purity water (e.g., deionized or distilled water) to remove any remaining detergent or inorganic residues.[14]
-
Drying: Dry glassware in an oven or by air drying in a clean environment. Avoid using rinse aids as they can leave a hydrophobic film.[14]
-
Storage: Store cleaned glassware in a manner that prevents environmental contamination (e.g., covered or in a closed cabinet).
Protocol 3: LC System Wash Protocol for Stubborn Carryover
Objective: To aggressively clean the LC system to remove persistent antibiotic residues.
Procedure:
-
Replace the analytical column with a union.
-
Prepare a series of wash solutions. A common sequence is:
-
High-purity water
-
Isopropanol
-
Methanol
-
Acetonitrile
-
A final flush with the initial mobile phase conditions.
-
-
Set the pump to a moderate flow rate and sequentially flush the entire system (autosampler, tubing, flow cell) with each solvent for an extended period (e.g., 30-60 minutes per solvent).
-
For particularly stubborn, ionizable compounds, a wash with a dilute acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide), followed by a water rinse, can be effective. Ensure all system components are compatible with the chosen wash solutions.
-
After the wash cycle, re-install the column and equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Inject multiple blank samples to confirm the absence of carryover.
References
- 1. Cross-Contamination | MI [microbiology.mlsascp.com]
- 2. help.waters.com [help.waters.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agscientific.com [agscientific.com]
- 6. cdc.gov [cdc.gov]
- 7. Cleaning Validation Resources [cleaningvalidation.com]
- 8. Questions and Answers on Current Good Manufacturing Practice Requirements | Laboratory Controls | FDA [fda.gov]
- 9. New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preventing carryover of peptides and proteins in nano LC-MS separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurachem.org [eurachem.org]
- 14. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to Internal Standards for Tylvalosin Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the macrolide antibiotic Tylvalosin in biological matrices is crucial for pharmacokinetic, toxicokinetic, and residue analysis studies. A key component of a robust analytical method is the choice of a suitable internal standard (IS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response. This guide provides a comparative overview of two different internal standards that have been successfully used for the quantification of Tylvalosin by High-Performance Liquid Chromatography (HPLC): Enrofloxacin and Roxithromycin.
This comparison is based on data from two separate validated methods. While a direct head-to-head comparison within a single study is not available in the reviewed literature, this guide presents the individual performance characteristics of each internal standard to aid researchers in selecting an appropriate approach for their specific analytical needs.
Performance Comparison of Internal Standards
The following table summarizes the key performance parameters of Tylvalosin assays using Enrofloxacin and Roxithromycin as internal standards. The data is compiled from studies analyzing Tylvalosin in pig plasma (with Enrofloxacin) and turkey plasma (with Roxithromycin).
| Parameter | Tylvalosin Assay with Enrofloxacin IS | Tylvalosin Assay with Roxithromycin IS |
| Matrix | Pig Plasma | Turkey Plasma |
| Analytical Method | HPLC-UV | HPLC |
| Linearity (r²) | ≥ 0.9998 | 0.995 |
| Linear Range | 0.1 - 5 µg/mL | 0.019 - 20 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.039 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.1 µg/mL |
| Recovery | 89.66 - 96.92% | 87.2% |
| Intra-day Precision (CV%) | < 13.0% | 4.28 - 4.92% |
| Inter-day Precision (CV%) | < 13.0% | 4.86 - 5.42% |
| Accuracy | Within ±13.0% of nominal values | Not explicitly reported |
Experimental Protocols
Below are the detailed methodologies for the Tylvalosin assays using Enrofloxacin and Roxithromycin as internal standards.
Method 1: Tylvalosin Assay with Enrofloxacin as Internal Standard in Pig Plasma[1][2][3]
1. Sample Preparation:
-
To 500 µL of pig plasma, add 20 µL of Enrofloxacin internal standard solution (25 µg/mL).
-
Add 400 µL of a mixture of 0.1% formic acid in acetonitrile.
-
Vortex for 1 minute.
-
Sonication in an ultrasonic bath for 5 minutes at room temperature.
-
Centrifuge at 15,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 75 µL of water.
-
Transfer to an HPLC vial for analysis.
2. HPLC-UV Conditions:
-
Mobile Phase: A mixture of 0.3% formic acid in water (A) and acetonitrile (B) in a ratio of 78:22 (v/v).[1][2]
-
Detection Wavelength: 254 nm.[1]
-
Elution: Tylvalosin and Enrofloxacin (IS) peaks were eluted at 14.1 and 5.9 minutes, respectively.[1][2]
Method 2: Tylvalosin Assay with Roxithromycin as Internal Standard in Turkey Plasma[4]
1. Sample Preparation:
-
Add Roxithromycin internal standard to each plasma sample to a final concentration of 1 µg/mL.
-
To the plasma sample, add 400 µL of acetonitrile containing 0.1% formic acid.
-
Vortex for 10 seconds.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness in a water bath at 35°C.
2. HPLC Conditions:
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the quantification of Tylvalosin in biological matrices using an internal standard.
Caption: General workflow for Tylvalosin quantification.
Signaling Pathway Diagram
While the provided topic does not involve a biological signaling pathway, the following diagram illustrates the logical relationship in a bioanalytical method validation process, a crucial step for any quantitative assay.
Caption: Key parameters in bioanalytical method validation.
References
- 1. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Tylvalosin and Tylosin for Ileitis Control: A Comparative Efficacy Guide
An objective analysis of two leading macrolide antibiotics in the management of porcine proliferative enteropathy (ileitis), supported by experimental data.
Porcine proliferative enteropathy (PPE), commonly known as ileitis, is a widespread enteric disease in swine herds, caused by the obligate intracellular bacterium Lawsonia intracellularis.[1] This disease manifests in both clinical and subclinical forms, with the latter often leading to significant economic losses through reduced weight gain and increased variation in slaughter weight.[1] This guide provides a detailed comparison of the efficacy of two macrolide antibiotics, Tylvalosin and Tylosin, in controlling ileitis, with a focus on experimental data and practical implications for researchers, scientists, and drug development professionals.
Comparative Efficacy in Subclinical Ileitis: A Field Trial Analysis
A significant comparative, mono-centric, randomized, blind, Good Clinical Practice field trial was conducted to evaluate the effectiveness of Tylvalosin (Aivlosin®) versus Tylosin for the control of subclinical ileitis in a commercial farrow-to-finish farm with a history of Lawsonia intracellularis infection.[1][2]
Experimental Protocol
A total of 440 pigs, approximately 75 days old, were randomly assigned to two treatment groups across 20 pens.[1][2] The diagnosis of subclinical ileitis was based on the farm's history, previous responses to treatment, and serological data.[1]
-
Group A (Tylvalosin): 220 pigs received feed supplemented with 85 ppm of Tylvalosin daily for 10 days.[1][2]
-
Group C (Tylosin): 220 pigs received feed supplemented with 100 ppm of Tylosin daily for 21 days.[1][2]
All other antibiotics, with the exception of Colistin, were removed during the trial period.[1] Key production parameters were measured from the beginning of the treatment until slaughter.[2]
Experimental Workflow: Comparative Field Trial
Caption: Workflow of the comparative field trial for Tylvalosin and Tylosin.
Data Presentation: Key Performance Indicators
The following table summarizes the key performance indicators from the field trial, comparing the Tylvalosin and Tylosin treatment groups.
| Performance Indicator | Tylvalosin (Group A) | Tylosin (Group C) | Statistical Significance (p-value) |
| Average Daily Weight Gain (ADWG) | 821 g | 788 g | Not Significant (NS) |
| Average Age at Slaughter | 194.3 days | 196.2 days | p = 0.045 |
| Feed Conversion Ratio (FCR) (during treatment) | 2.58 | 2.57 | Not Significant (NS, p=0.905) |
| Overall Mortality Rate | 7.3% | 5.0% | Not Significant (NS, p=0.461) |
| Average Percentage of Lean Meat | 59.8% | 59.2% | p = 0.025 |
Data sourced from a comparative field trial.[1][2]
Key Findings
The study demonstrated that a shorter duration of treatment with Tylvalosin at a lower concentration was effective in managing subclinical ileitis.[2] Notably, Tylvalosin showed statistically significant advantages over Tylosin in several key production parameters:
-
Reduced Time to Slaughter: The Tylvalosin group reached slaughter weight approximately 2 days earlier than the Tylosin group.[1][2]
-
Improved Carcass Quality: There was a 0.6 percentage point increase in lean meat in the Tylvalosin-treated pigs.[1][2]
-
Enhanced Growth Homogeneity: The Tylvalosin group exhibited more uniform weights at slaughter.[2]
While the overall mortality rate was numerically higher in the Tylvalosin group, this difference was not statistically significant and was primarily attributed to an acute E. coli outbreak in two pens, which accounted for half of the mortality in that group.[1]
Efficacy in an Experimental Challenge Model
In a separate study, the efficacy of Tylvalosin was evaluated in an experimental challenge model of porcine proliferative enteropathy.
Experimental Protocol
Sixty pigs were experimentally challenged with Lawsonia intracellularis.[3] The pigs were divided into two groups of thirty:
-
Treated Group: Fed a diet medicated with 50 ppm Tylvalosin for 14 days, starting one day before the challenge.[3]
-
Untreated Group: Fed an unmedicated diet.[3]
The animals were monitored for clinical signs, body weight, and feed consumption. A postmortem examination was conducted 20 days after inoculation, with ileum samples collected for immunohistochemistry (IHC) to detect L. intracellularis.[3]
Key Findings
The Tylvalosin-treated group demonstrated significant improvements compared to the untreated group:
-
Improved Clinical Signs: Clinical signs of ileitis were more evident in the untreated group.[3]
-
Enhanced Performance: The treated group showed better average daily weight gain, average daily feed consumption, and feed conversion efficiency.[3]
-
Reduced Intestinal Lesions: The combined length of intestinal lesions was substantially lower in the treated group (183 cm) compared to the untreated group (2847 cm).[3]
-
Lower Bacterial Load: Tylvalosin treatment significantly reduced the level of L. intracellularis infection, with almost half of the treated pigs testing negative by IHC, compared to only 3.3% of the untreated pigs.[3]
Mechanism of Action and Pharmacokinetic Advantages
Tylvalosin and Tylosin are both macrolide antibiotics that inhibit bacterial protein synthesis by reversibly binding to the 50S ribosomal subunit.[4][5] They are generally considered bacteriostatic.[4][5]
Tylvalosin, a derivative of Tylosin, possesses structural modifications that enhance its pharmacokinetic properties.[2] These changes contribute to:
-
Rapid Absorption: Tylvalosin is quickly absorbed from the gut following oral administration.[2]
-
High Bioavailability: It achieves high concentrations in target tissues.[2]
-
Intracellular Accumulation: In vitro experiments have shown that Tylvalosin rapidly accumulates in high concentrations inside intestinal epithelial cells, which is crucial for its efficacy against the intracellular Lawsonia intracellularis.[2]
Signaling Pathway: Macrolide Mechanism of Action
Caption: Inhibition of bacterial protein synthesis by macrolide antibiotics.
Conclusion
Based on the available experimental data, Tylvalosin demonstrates a high degree of efficacy in the control of porcine ileitis caused by Lawsonia intracellularis. In a direct comparative field trial against Tylosin for subclinical ileitis, Tylvalosin, administered for a shorter duration and at a lower dosage, resulted in statistically significant improvements in key production parameters, including a reduction in the number of days to slaughter and an increase in lean meat percentage.[1][2] Furthermore, experimental challenge studies confirm Tylvalosin's effectiveness in reducing clinical signs, intestinal lesions, and the bacterial load of L. intracellularis.[3] The enhanced pharmacokinetic profile of Tylvalosin, particularly its ability to accumulate within intestinal cells, likely contributes to its strong performance against this intracellular pathogen.[2] These findings suggest that Tylvalosin is a highly effective alternative to Tylosin for the control of ileitis in swine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Use of tylvalosin-medicated feed to control porcine proliferative enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 6: Macrolides: tilmicosin, tylosin and tylvalosin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Tylvalosin: Linearity, Accuracy, and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Tylvalosin, a macrolide antibiotic crucial in veterinary medicine. Focusing on the key performance characteristics of linearity, accuracy, and precision, this document synthesizes experimental data from published studies to aid in the selection of the most appropriate analytical technique for your research and development needs. The primary methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison of Tylvalosin Quantification Methods
The selection of an analytical method for Tylvalosin quantification is critical for pharmacokinetic studies, residue analysis, and quality control. The following tables summarize the performance of HPLC-UV and LC-MS/MS methods based on published validation data.
Table 1: Linearity of Tylvalosin Quantification Methods
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. A high correlation coefficient (R²) is indicative of a strong linear relationship.
| Analytical Method | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (R²) |
| HPLC-UV[1][2] | Pig Plasma | 0.1 - 5 | ≥ 0.9998 |
| HPLC[3] | Chicken Serum & Tissues | 0.02 - 10 | 0.999 - 1 |
| LC-MS/MS | Broiler Chicken Plasma | 0.001 - 1 | > 0.99 |
Table 2: Accuracy of Tylvalosin Quantification Methods
Accuracy, often expressed as the percentage of recovery, indicates the closeness of the measured value to the true value.
| Analytical Method | Matrix | Concentration Levels (µg/mL) | Mean Recovery (%) |
| HPLC-UV[1][2] | Pig Plasma | 0.3, 2.5, 4 | 89.66 - 96.92 |
| HPLC[3] | Chicken Serum & Tissues | Not Specified | 96.9 - 102.41 |
| LC-MS/MS | Not Specified | Not Specified | Not explicitly stated as recovery, but accuracy was reported to be within acceptable limits during validation. |
Table 3: Precision of Tylvalosin Quantification Methods
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
| Analytical Method | Matrix | Precision Type | %RSD / %CV |
| HPLC-UV[1][2] | Pig Plasma | Intra-day & Inter-day | < 13.0 |
| HPLC[3] | Chicken Serum & Tissues | Intra-day | 0.9 |
| HPLC[3] | Chicken Serum & Tissues | Inter-day | 0.05 |
| LC-MS/MS | Broiler Chicken Plasma | Intra-day & Inter-day | Not explicitly stated, but the method was validated according to regulatory guidelines. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established practices and information from the referenced studies.
Sample Preparation (General)
Biological samples such as plasma, serum, or tissue homogenates are typically subjected to a protein precipitation step, followed by liquid-liquid extraction or solid-phase extraction to isolate Tylvalosin and remove interfering substances before chromatographic analysis.
Linearity Assessment
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a blank matrix (e.g., drug-free plasma) with known concentrations of a Tylvalosin reference standard. The concentration range should encompass the expected concentrations of the study samples.
-
Analysis: Each calibration standard is analyzed using the chosen chromatographic method (HPLC-UV or LC-MS/MS).
-
Data Evaluation: A calibration curve is constructed by plotting the peak area (or peak area ratio to an internal standard) against the corresponding concentration. The linearity is assessed by calculating the correlation coefficient (R²) of the linear regression line. An R² value of ≥ 0.99 is generally considered acceptable.
Accuracy (Recovery) Assessment
-
Preparation of Quality Control (QC) Samples: QC samples are prepared by spiking the blank matrix with known concentrations of Tylvalosin at a minimum of three levels: low, medium, and high, within the calibration range.
-
Analysis: Multiple replicates (typically 3-5) of each QC sample concentration are analyzed.
-
Calculation: The accuracy is determined by comparing the mean measured concentration to the nominal (spiked) concentration and is expressed as a percentage: Accuracy (%) = (Mean Measured Concentration / Nominal Concentration) x 100
Precision (Repeatability and Intermediate Precision) Assessment
-
Intra-day Precision (Repeatability): Multiple replicates of the low, medium, and high QC samples are analyzed on the same day by the same analyst using the same equipment.
-
Inter-day Precision (Intermediate Precision): The analysis of the QC samples is repeated on at least two different days.
-
Calculation: The precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) for each concentration level: %RSD = (Standard Deviation of Measured Concentrations / Mean Measured Concentration) x 100
Analytical Workflow and Signaling Pathway Visualization
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical analytical workflow for Tylvalosin quantification and a conceptual representation of its mechanism of action.
References
Comparative Pharmacokinetic Profiles of Tylvalosin Formulations: A Guide for Researchers
An Objective Analysis of Tylvalosin Bioavailability and Performance Across Different Delivery Methods
Tylvalosin, a third-generation macrolide antibiotic, is a critical tool in veterinary medicine for the treatment and control of respiratory and enteric diseases in poultry and swine.[1][2][3][4][5][6] The therapeutic efficacy of this potent antimicrobial is intrinsically linked to its pharmacokinetic profile, which can be significantly influenced by its formulation. This guide provides a comparative analysis of various Tylvalosin formulations, presenting key pharmacokinetic data from recent studies to aid researchers, scientists, and drug development professionals in making informed decisions.
Oral Formulations: A Head-to-Head Comparison in Broiler Chickens
Oral administration remains a convenient and widely used method for delivering Tylvalosin in poultry. Several studies have focused on comparing the bioavailability and pharmacokinetic parameters of different oral formulations.
A study comparing two commercial oral solutions, ProviLosin® and AviLosin®, in broiler chickens found no significant differences in the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).[7][8] Both formulations, administered at a single oral dose of 25 mg/kg body weight, were rapidly absorbed and relatively slowly eliminated.[7][8] The relative bioavailability of ProviLosin® was 108% compared to AviLosin®, suggesting they can be used interchangeably.[7][8]
Another study investigated the impact of formulation technology on Tylvalosin's pharmacokinetics by comparing a nanocrystal suspension to a soluble powder of Tylvalosin tartrate in broiler chickens.[9][10][11] The nanocrystal formulation demonstrated significantly faster absorption, with a Tmax of 0.71 ± 0.09 hours compared to 1.42 ± 0.18 hours for the soluble powder.[9][10] Furthermore, the Cmax of the nanocrystal suspension was markedly higher (255.52 ± 111.88 ng/mL) than that of the soluble powder (120.45 ± 45.82 ng/mL).[9][10] While the absolute bioavailability of the nanocrystal formulation showed a modest, non-statistically significant increase (15.73 ± 4.29% vs. 11.45 ± 4.66%), the overall results suggest that nanoparticle formulation can enhance the oral pharmacokinetic performance of Tylvalosin.[9][10]
The dose of Tylvalosin also influences its pharmacokinetic profile. A study examining oral administration of Tylvalosin tartrate at 5, 10, and 25 mg/kg in broiler chickens revealed that the absolute bioavailability was relatively low and decreased with increasing doses: 5.92% at 5 mg/kg, 3.56% at 10 mg/kg, and 3.04% at 25 mg/kg.[1][2] This suggests that formulation optimization is crucial for improving oral bioavailability.[1][2]
Table 1: Comparative Pharmacokinetic Parameters of Oral Tylvalosin Formulations in Broiler Chickens
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (μg·h/mL) | Absolute Bioavailability (F%) | Reference |
| ProviLosin® | 25 | Not specified | Not specified | Not specified | 108% (relative to AviLosin®) | [7][8] |
| AviLosin® | 25 | Not specified | Not specified | Not specified | - | [7][8] |
| Nanocrystal Suspension | 25 | 255.52 ± 111.88 | 0.71 ± 0.09 | 0.83 ± 0.23 | 15.73 ± 4.29 | [9][10] |
| Soluble Powder | 25 | 120.45 ± 45.82 | 1.42 ± 0.18 | 0.61 ± 0.25 | 11.45 ± 4.66 | [9][10] |
| Soluble Powder | 5 | 23.45 ± 23.31 | < 3 | Not specified | 5.92 | [1][3] |
| Soluble Powder | 10 | 31.36 ± 18.72 | < 3 | Not specified | 3.56 | [1][3] |
| Soluble Powder | 25 | 287.12 ± 253.07 | < 3 | Not specified | 3.04 | [1][3] |
Intravenous Administration: A Baseline for Bioavailability
Intravenous administration provides a direct measure of a drug's presence in the systemic circulation and serves as a reference for determining the absolute bioavailability of other formulations.
In broiler chickens, a study administering Tylvalosin intravenously at doses of 5, 10, and 25 mg/kg showed initial plasma concentrations of 2.05 ± 0.88, 5.21 ± 1.71, and 25.44 ± 7.43 μg/mL, respectively.[3] The drug was detectable for up to 24 hours at all three doses.[3]
In broiler turkeys, a single intravenous dose of 25 mg/kg of Tylvalosin resulted in a rapid distribution and a long elimination half-life, best described by a two-compartment model.[6]
Table 2: Pharmacokinetic Parameters of Intravenous Tylvalosin
| Species | Dose (mg/kg) | Initial Plasma Concentration (μg/mL) | Elimination Half-life (t½β) (h) | Volume of Distribution (Vd) (L/kg) | Reference |
| Broiler Chickens | 5 | 2.05 ± 0.88 | Not specified | Not specified | [3] |
| Broiler Chickens | 10 | 5.21 ± 1.71 | Not specified | Not specified | [3] |
| Broiler Chickens | 25 | 25.44 ± 7.43 | Not specified | Not specified | [3] |
| Broiler Turkeys | 25 | Not specified | 5.71 | 8.30 | [6][12] |
Experimental Protocols
Study Design for Oral Formulation Comparison in Broiler Chickens (Nanocrystal vs. Soluble Powder)[9][10]
-
Subjects: 30 healthy broiler chickens, randomly allocated into three groups (n=10 per group): oral nanocrystal suspension (PO-NM), oral soluble powder (PO-SP), and intravenous (IV) reference.
-
Drug Administration: A single dose of 25 mg/kg body weight of Tylvalosin tartrate was administered. The oral formulations were given by gavage, and the IV formulation was administered via the wing vein.
-
Blood Sampling: Blood samples (approximately 1.0 mL) were collected from the wing vein into anticoagulant tubes at pre-dose (0 h) and at 0.083 (IV only), 0.167, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 8, 12, and 24 hours post-administration.
-
Sample Processing and Analysis: Plasma was separated by centrifugation and stored at -20°C. Tylvalosin concentrations were quantified using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the clinical efficacy of a water soluble formulation of tylvalosin in the control of enzootic pneumonia associated with Mycoplasma hyopneumoniae and Pasteurella multocida in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration [frontiersin.org]
- 6. Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of pharmacokinetics of two tylvalosin oral formulations in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of pharmacokinetics of two tylvalosin oral formulations in broiler chickens. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetic Comparison of Tylvalosin Tartrate Nanocrystal Suspension and Soluble Powder in Broiler Chickens After Oral and Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of Tylvalosin Residue Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of Tylvalosin residues in different matrices. The data presented is a synthesis of findings from multiple independent validation studies, offering insights into the performance of commonly employed techniques such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection and Enzyme-Linked Immunosorbent Assay (ELISA). This document aims to assist researchers and laboratory professionals in selecting the most appropriate method for their specific needs, considering factors like sensitivity, precision, and sample matrix.
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance parameters of different analytical methods for Tylvalosin residue analysis as reported in various studies. These parameters are crucial for evaluating the suitability of a method for a particular application, such as routine monitoring, pharmacokinetic studies, or regulatory compliance.
Table 1: Performance of HPLC-UV Methods for Tylvalosin Residue Analysis
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Citation |
| Pig Plasma | 50 | 100 | 89.66 - 96.92 | < 6.1 | < 6.1 | [1][2] |
| Chicken & Beef Meat | 0.473 | 1.561 | 97.27 - 98.64 | 0.054 - 0.061 | 0.042 - 0.070 | [3] |
| Broiler Serum & Tissues | 10 | 30 | 96.9 - 102.41 | 0.9 | 0.05 | [4] |
Table 2: Performance of LC-MS/MS Methods for Tylvalosin Residue Analysis
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Inter-day Precision (RSD%) | Citation |
| Pig Plasma | - | 1 | - | - | [1] |
| Eggs | - | - | - | < 14 | [5] |
| Animal Feed | - | ~3x LOQ (spiking level) | - | - | [6] |
| Plasma | 14 | 42 | - | - | [7] |
Table 3: Performance of ELISA Methods for Tylvalosin Residue Analysis
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Intra-assay Precision (%) | Inter-assay Precision (%) | Citation |
| Plasma | 500 | 500 | 3.58 - 9.32 | 4.08 - 7.64 | [7] |
| Chicken Tissues | - | - | - | - | [8] |
Note: A direct comparison of precision values across all studies is challenging due to variations in reporting formats (e.g., CV% vs. RSD%).
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are generalized experimental protocols for the most common methods used in Tylvalosin residue analysis.
High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation (Meat Tissues) [3]
-
Homogenization: A representative sample of the tissue is homogenized.
-
Extraction: The homogenized sample is typically extracted with an organic solvent such as acetonitrile.
-
Clean-up: The extract may undergo a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
2. Sample Preparation (Plasma) [1][2]
-
Protein Precipitation: An aliquot of plasma is mixed with a protein precipitating agent like a mixture of acetonitrile and formic acid.
-
Centrifugation: The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
Evaporation and Reconstitution: The supernatant is transferred and evaporated to dryness, then reconstituted in a suitable solvent for injection into the HPLC system.
3. Chromatographic Conditions (Typical)
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.3% formic acid in water or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed.[1][2][4]
-
Detection: UV detection is often set at a wavelength around 220-236 nm.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation
-
Sample preparation for LC-MS/MS is similar to that for HPLC, often involving extraction and clean-up steps to minimize matrix effects.[6][9] For complex matrices like animal feed, more extensive clean-up may be necessary.[6]
2. LC-MS/MS Conditions
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of macrolide antibiotics like Tylvalosin.
-
Mass Analysis: The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Tylvalosin.
Enzyme-Linked Immunosorbent Assay (ELISA)
1. Principle
-
ELISA for Tylvalosin is typically a competitive immunoassay.[10] In this format, Tylvalosin in the sample competes with a labeled Tylvalosin conjugate for a limited number of antibody binding sites. The signal generated is inversely proportional to the amount of Tylvalosin in the sample.
2. Procedure (General)
-
Sample Preparation: Samples like meat or milk are often extracted and diluted to fall within the assay's detection range.[10]
-
Assay: The prepared sample is added to microplate wells coated with anti-Tylvalosin antibodies, followed by the addition of a Tylvalosin-enzyme conjugate.
-
Detection: After incubation and washing steps, a substrate is added, and the resulting color development is measured using a microplate reader. The concentration of Tylvalosin is determined by comparing the sample's absorbance to a standard curve.
Workflow and Pathway Diagrams
To visually represent the analytical processes, the following diagrams have been generated using Graphviz.
Caption: General workflow for Tylvalosin residue analysis.
Caption: Decision logic for selecting a Tylvalosin analysis method.
References
- 1. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Nexus Academic Publishers (NAP) [nexusacademicpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tylosin Residue in Chicken: Detection with ELISA, Four Plate Test, HPLC, Effect of Heat Treatment and implications for Human Health [ijvst.um.ac.ir]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Tylvalosin Kit Test Strips Tylvalosin Srtips - Kintek Detection [kintekdetection.com]
A Researcher's Guide to Selecting the Optimal Liquid Chromatography Column for Macrolide Analysis
For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of macrolide antibiotics is paramount. The choice of a liquid chromatography (LC) column is a critical factor that significantly influences the quality of separation and, consequently, the reliability of analytical results. This guide provides an objective comparison of the performance of different LC columns for macrolide analysis, supported by experimental data from various studies.
Macrolides, characterized by their large lactone ring structure, are a class of antibiotics widely used in veterinary and human medicine.[1][2] Their analysis is crucial for pharmacokinetic studies, residue monitoring in food products, and environmental assessment.[1][3] The selection of an appropriate LC column is essential for achieving optimal separation of these complex molecules. This guide will delve into the characteristics and performance of commonly used reversed-phase columns, including C18, C8, Phenyl-Hexyl, and polar-embedded phases.
Comparative Performance of LC Columns for Macrolide Analysis
The choice of stationary phase chemistry is a key determinant of chromatographic selectivity and retention. The following tables summarize the performance characteristics of different column types based on published experimental data.
Table 1: Comparison of C18 and C8 Columns for Macrolide Analysis
| Parameter | C18 Column | C8 Column | Key Considerations |
| Stationary Phase | Octadecylsilane (18-carbon chain)[4] | Octylsilane (8-carbon chain)[4] | C18 columns are more hydrophobic, leading to stronger retention of non-polar compounds.[5][6] |
| Hydrophobicity | High[5] | Moderate[5] | C8 columns are less hydrophobic, resulting in shorter retention times.[7] |
| Retention | Stronger retention for non-polar compounds.[4][6] | Weaker retention, faster elution.[5][7] | For complex mixtures of macrolides, the higher resolution of C18 columns is often preferred.[5] |
| Selectivity | Excellent for a wide range of macrolides.[1] | Good for moderately polar macrolides.[5] | The shorter carbon chain of C8 columns may offer different selectivity for certain macrolide analogues. |
| Typical Applications | Broad-spectrum macrolide analysis, complex matrices.[1][3] | Rapid screening, analysis of less hydrophobic macrolides.[5] | C18 is the most predominantly used column for macrolide analysis.[1] |
Table 2: Performance of Phenyl-Hexyl and Polar-Embedded Columns
| Parameter | Phenyl-Hexyl Column | Polar-Embedded Column | Key Considerations |
| Stationary Phase | Phenyl-hexyl ligands bonded to silica. | Alkyl chains with embedded polar groups (e.g., amide, carbamate).[8] | Phenyl-Hexyl columns offer unique selectivity through π-π interactions.[9] Polar-embedded phases provide alternative selectivity and are compatible with highly aqueous mobile phases.[8] |
| Interactions | Hydrophobic and π-π interactions.[9] | Hydrophobic and polar interactions (hydrogen bonding).[8] | The dual nature of these columns can be advantageous for separating structurally similar macrolides. |
| Selectivity | Unique selectivity for aromatic and unsaturated compounds.[9] | Different selectivity compared to traditional C18/C8 phases, especially for polar analytes.[8] | The choice between these depends on the specific macrolides being analyzed and potential interferences. |
| Aqueous Compatibility | Generally good.[10] | Excellent, resistant to phase collapse in 100% aqueous mobile phases.[8] | This is a significant advantage when analyzing more polar macrolides that require highly aqueous mobile phases for retention. |
| Typical Applications | Analysis of macrolides with aromatic moieties, alternative selectivity to C18.[9][11] | Separation of polar macrolides and their metabolites, methods requiring high aqueous mobile phase content.[8] | These columns are valuable tools for method development when C18 or C8 columns do not provide adequate separation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for macrolide analysis using different LC columns.
Protocol 1: Macrolide Analysis using a C18 Column
-
Column: Thermo Scientific Hypersil GOLD C18 (2.6 µm, 100 mm × 2.1 mm).[12]
-
Mobile Phase:
-
Gradient: A gradient elution program is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min.[12]
-
Column Temperature: 35°C.[12]
-
Injection Volume: 5 µL.[12]
-
Detection: Tandem Mass Spectrometry (MS/MS) with an electrospray ionization (ESI) source in positive ion mode.[12]
Protocol 2: Analysis of Macrolides with a Phenyl-Hexyl Column
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 20 mM Ammonium formate in water, pH adjusted.
-
B: Acetonitrile or Methanol.[9]
-
-
Gradient: A suitable gradient to separate the target macrolides.
-
Flow Rate: 1.0 - 2.0 mL/min.[9]
-
Column Temperature: 40°C.[9]
-
Injection Volume: 5-10 µL.
-
Detection: UV or MS/MS detection.[9]
Visualizing the Analytical Workflow
A clear understanding of the experimental process is essential. The following diagram illustrates a typical workflow for macrolide analysis by LC-MS/MS.
Caption: A typical workflow for macrolide analysis.
Logical Relationships in Column Selection
The decision-making process for selecting an appropriate LC column involves considering several factors related to the analyte and the desired outcome of the analysis.
Caption: Decision tree for LC column selection.
References
- 1. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of macrolide antibiotics by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PCI Analytics Pvt . Ltd. [pcianalytics.in]
- 5. pharmaguru.co [pharmaguru.co]
- 6. hawach.com [hawach.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Tylvalosin-d9 and Other Deuterated Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of macrolide antibiotics, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Tylvalosin-d9 with other commonly used deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
In the precise quantification of therapeutic agents like the macrolide antibiotic Tylvalosin, stable isotope-labeled internal standards (SIL-IS) are the gold standard. Their nearly identical physicochemical properties to the analyte of interest allow for effective compensation for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby minimizing analytical error. Among these, deuterated standards are widely utilized. This guide delves into the performance of this compound and offers a comparative perspective against other deuterated macrolide standards.
Performance Comparison of Deuterated Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit similar ionization and fragmentation behavior, while being clearly distinguishable by its mass-to-charge ratio (m/z). The following tables summarize the performance characteristics of various deuterated macrolide internal standards, including data extrapolated from studies on similar macrolides where direct this compound data is limited.
Table 1: General Performance Characteristics of Deuterated Macrolide Internal Standards
| Internal Standard | Analyte(s) | Matrix | Key Performance Metrics | Reference |
| This compound | Tylvalosin | Animal Feed, Plasma | Performance data not available in publicly accessible validation reports. | - |
| Tylosin-d3 | Tylosin | Pharmaceutical Formulations | High precision and accuracy reported in validation studies. | |
| Erythromycin-d6 | Macrolides | Various | Commonly used with good performance for multiple macrolide analysis. | N/A |
| Clarithromycin-d3 | Macrolides (including Tylvalosin) | Bovine Muscle | Used as an internal standard for a panel of 18 macrolides.[1] | [1] |
| Roxithromycin-d3 | Macrolides | Various | Frequently employed as an internal standard in multi-residue methods. | N/A |
Note: The absence of specific public data for this compound necessitates an indirect comparison based on the performance of structurally similar deuterated standards. Researchers are encouraged to perform in-house validation to establish specific performance metrics for their matrices.
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for replicating and adapting analytical methods. Below are representative methodologies for the analysis of macrolide antibiotics using deuterated internal standards.
Experimental Workflow for Macrolide Analysis
The general workflow for the analysis of macrolides in biological matrices using a deuterated internal standard is depicted below.
Caption: General experimental workflow for macrolide analysis.
Representative LC-MS/MS Method for Macrolide Analysis
This protocol is a generalized representation based on common practices for macrolide analysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the deuterated internal standard (e.g., this compound at a suitable concentration).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Tylvalosin: [Precursor ion] > [Product ion]
-
This compound: [Precursor ion+9] > [Product ion]
-
Specific m/z values to be determined based on the instrument and analyte.
-
Logical Relationship in Internal Standard Selection
The selection of an appropriate deuterated internal standard follows a logical pathway to ensure the reliability of the analytical method.
Caption: Decision pathway for internal standard selection.
Conclusion
The use of a deuterated internal standard is crucial for robust and accurate quantification of Tylvalosin in complex matrices. While specific comparative data for this compound is not extensively published, the principles of isotopic dilution mass spectrometry strongly support its use as the most suitable internal standard for Tylvalosin analysis. When this compound is unavailable, other deuterated macrolide standards like Tylosin-d3 or Clarithromycin-d3 may serve as viable alternatives, provided that a thorough method validation is performed to demonstrate their suitability for the specific application and matrix.[1] The data and protocols presented in this guide provide a foundational framework for researchers to develop and validate high-quality analytical methods for macrolide antibiotics.
References
Navigating Bioanalytical Method Validation for Veterinary Drugs: A Comparative Guide to FDA and VICH Guidelines
For researchers, scientists, and drug development professionals in the veterinary medicine space, ensuring that bioanalytical methods are robust, reliable, and compliant with regulatory standards is a critical step in the drug approval process. The U.S. Food and Drug Administration (FDA), through its Center for Veterinary Medicine (CVM), provides guidance on the validation of these methods. A key international guideline, developed through the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH), also plays a pivotal role. This guide provides a comparative overview of the FDA's primary guidance on bioanalytical method validation and the VICH GL49 guideline, which specifically addresses methods used in residue depletion studies.
The FDA's "Bioanalytical Method Validation - Guidance for Industry," published in May 2018, outlines the agency's current thinking on validating bioanalytical methods used in human and veterinary drug development.[1][2] This guidance applies to a wide range of studies, including pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies for veterinary drugs.[1][3][4] Concurrently, the VICH GL49 guideline, "Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies," provides a harmonized approach for the European Union, Japan, and the USA.[5] This guideline is specifically tailored to methods that determine the concentration of drug residues in the edible tissues of food-producing animals.[5][6]
While the foundational principles of bioanalytical method validation are consistent across these documents, there are nuances in their scope and specific recommendations. Understanding these differences is crucial for designing compliant and scientifically sound validation studies.
Comparative Overview of Key Validation Parameters
The following tables summarize the core validation parameters and their acceptance criteria as outlined in the FDA's Bioanalytical Method Validation guidance and the VICH GL49 guideline.
Table 1: Comparison of Core Validation Parameters for Chromatographic Assays
| Parameter | FDA Bioanalytical Method Validation (2018) | VICH GL49: Residue Depletion Studies |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ). | The mean concentration should be within ±20% of the fortified concentration for concentrations greater than or equal to 100 ng/g. For concentrations between 10 and 100 ng/g, it should be within ±30%. For concentrations below 10 ng/g, it should be within ±40%. |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). | The CV for within-laboratory reproducibility should not exceed 25% for concentrations greater than or equal to 100 ng/g. For concentrations between 10 and 100 ng/g, the CV should not exceed 35%. For concentrations below 10 ng/g, the CV should not exceed 45%. |
| Selectivity | The method should be able to differentiate and quantify the analyte in the presence of other components in the sample.[7] | The method should be able to differentiate the analyte from endogenous components and other potential interferences. |
| Calibration Curve | A calibration curve should be generated using a reference standard, with at least six non-zero concentration points. A regression analysis should be used to determine the relationship between concentration and response.[8] | A calibration curve should be prepared with a sufficient number of points to adequately define the relationship between concentration and response. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision (within ±20% for accuracy and a CV of ≤20% for precision). | The LLOQ is the lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. VICH GL49 provides three different approaches for its determination.[9] |
| Stability | The stability of the analyte should be evaluated in the biological matrix under various storage and handling conditions, including freeze-thaw, short-term (bench-top), and long-term stability.[10] | The stability of the analyte in the matrix should be determined for the expected storage duration and conditions. |
Table 2: Comparison of Core Validation Parameters for Ligand Binding Assays
| Parameter | FDA Bioanalytical Method Validation (2018) | VICH GL49: Residue Depletion Studies |
| Accuracy | Within ±20% of the nominal concentration (±25% at the LLOQ and Upper Limit of Quantification - ULOQ). | Not explicitly detailed for ligand binding assays in the same manner as chromatographic assays. General principles of accuracy apply. |
| Precision | The CV should not exceed 20% (25% at the LLOQ and ULOQ). | Not explicitly detailed for ligand binding assays in the same manner as chromatographic assays. General principles of precision apply. |
| Selectivity | The ability of the method to detect and differentiate the analyte from related substances. | The ability of the method to differentiate the analyte from endogenous components and other potential interferences. |
| Calibration Curve | A calibration curve with a defined number of non-zero points should be used. The curve should be fitted with an appropriate regression model. | A calibration curve should be prepared with a sufficient number of points to adequately define the relationship between concentration and response. |
| Limits of Quantification (LLOQ & ULOQ) | The lowest and highest concentrations on the calibration curve that can be quantitatively determined with acceptable accuracy and precision. | The LLOQ is the lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy. |
| Stability | The stability of the analyte should be evaluated under various storage and handling conditions. | The stability of the analyte in the matrix should be determined for the expected storage duration and conditions. |
Experimental Protocols: A Closer Look
Detailed methodologies are essential for the successful validation of bioanalytical methods. Below are outlines of the experimental protocols for key validation experiments as described in the guidelines.
Protocol for Determining Accuracy and Precision
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low (within 3x of the LLOQ), medium, and high.
-
Analysis of QC Samples: Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculation of Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration.
-
Calculation of Precision: Expressed as the coefficient of variation (CV) of the replicate measurements.
Protocol for Assessing Selectivity
-
Analysis of Blank Matrix: Analyze multiple sources of the blank biological matrix to investigate for interfering peaks at the retention time of the analyte and internal standard.
-
Analysis of Spiked Samples: Analyze the blank matrix spiked with the analyte at the LLOQ to ensure it is distinguishable from any background noise.
Protocol for Evaluating Stability
-
Freeze-Thaw Stability: Analyze QC samples after they have been subjected to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for a period equal to or longer than the duration of the study sample storage.
Visualizing the Validation Workflow
To better understand the logical flow and relationships within the bioanalytical method validation process, the following diagrams have been created using the Graphviz DOT language.
References
- 1. fda.gov [fda.gov]
- 2. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 3. GovInfo [govinfo.gov]
- 4. moh.gov.bw [moh.gov.bw]
- 5. CVM GFI #208 (VICH GL49) Studies to Evaluate the Metabolism and Residue Kinetics of Veterinary Drugs in Food-Producing Animals: Validation of Analytical Methods Used in Residue Depletion Studies | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]
- 9. researchgate.net [researchgate.net]
- 10. elearning.unite.it [elearning.unite.it]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
